Triton X-301
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPZTWMLBELMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155131 | |
| Record name | Triton X-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12627-38-2 | |
| Record name | Triton X-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Triton X-301 Surfactant: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triton X-301 is an anionic surfactant belonging to the octylphenol polyethoxylate family. Its unique properties make it a valuable tool in a variety of research, scientific, and pharmaceutical applications. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics and methodologies for its application in key experimental protocols.
Core Properties of this compound
This compound is distinguished from its more commonly known non-ionic counterpart, Triton X-100, by the presence of a negatively charged sulfate group at the end of its hydrophilic polyoxyethylene chain. This anionic nature governs its distinct behavior in aqueous solutions and its interactions with other molecules and surfaces.
Physicochemical Properties
While specific experimental data for this compound is not as widely published as for its non-ionic analogs, the following tables summarize its known properties. For comparative purposes, data for the widely studied non-ionic surfactant Triton X-100 is also included where available, with the clear distinction that these values are not directly transferable to this compound.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | [1] |
| CAS Number | 12627-38-2 | [1][2] |
| Molecular Formula | C₁₆H₂₅NaO₅S | [1] |
| Molecular Weight | 352.4 g/mol | [1] |
| Synonyms | Alkyl aryl polyethoxy ethanol sodium sulfonate salt | [2] |
| Appearance | Not specified in detail in publicly available literature | |
| Classification | Anionic Surfactant | [3] |
Table 2: Micellar and Solution Properties of this compound
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | Approximately 0.22 - 0.24 mM | [3] |
| Surface Tension | Data not specifically available for this compound. Generally, anionic surfactants significantly reduce the surface tension of water. | |
| Hydrophilic-Lipophilic Balance (HLB) | A calculated value for this compound is not readily available. The presence of the sulfate group suggests a high HLB, indicating good water solubility. | |
| Aggregation Number | Data not specifically available for this compound. | |
| Micelle Size | Data not specifically available for this compound. | |
| Density | Data not specifically available for this compound. For comparison, the density of Triton X-100 is approximately 1.07 g/cm³.[4] | |
| Viscosity | Data not specifically available for this compound. For comparison, the viscosity of Triton X-100 is approximately 240 cP at 25°C.[5] | |
| Cloud Point | Anionic surfactants like this compound do not typically exhibit a cloud point in the same manner as non-ionic surfactants with polyoxyethylene chains.[6] |
Experimental Protocols and Methodologies
This compound's detergent properties are leveraged in a variety of laboratory procedures. The following sections provide detailed methodologies for its key applications.
Cell Lysis for Protein Extraction
This compound is an effective agent for disrupting cell membranes to release intracellular contents. Its anionic nature can be advantageous for solubilizing certain proteins and cellular components.
Methodology:
-
Preparation of Lysis Buffer: A typical lysis buffer containing this compound can be prepared as follows:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound
-
Protease and phosphatase inhibitors (recommended)
-
-
Cell Culture Preparation:
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
-
Lysis:
-
Add the appropriate volume of ice-cold lysis buffer to the cells.
-
For adherent cells, scrape the cells from the culture dish in the presence of the lysis buffer.
-
For suspension cells, resuspend the cell pellet in the lysis buffer.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
-
Clarification:
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay). The presence of this compound may interfere with some protein assays, so it is crucial to use a detergent-compatible assay.
-
Emulsion Polymerization
This compound can act as an effective emulsifier in emulsion polymerization reactions, stabilizing monomer droplets in an aqueous phase.[3]
Methodology:
-
Reactor Setup:
-
A reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a means for controlled addition of reactants is required.
-
-
Initial Charge:
-
Deionized water is added to the reactor and purged with nitrogen for at least 30 minutes to remove oxygen.
-
A portion of the this compound is added to the water and dissolved with stirring.
-
-
Monomer Emulsion Preparation:
-
In a separate vessel, the monomer (e.g., styrene, methyl methacrylate) is mixed with the remaining this compound and deionized water to form a pre-emulsion.
-
-
Initiation:
-
The reactor is heated to the desired reaction temperature (e.g., 70-80°C).
-
A water-soluble initiator (e.g., potassium persulfate) is added to the reactor.
-
-
Polymerization:
-
The monomer pre-emulsion is fed into the reactor at a controlled rate over a period of several hours.
-
The reaction is allowed to proceed for a specified time after the feed is complete to ensure high monomer conversion.
-
-
Cooling and Characterization:
-
The resulting polymer latex is cooled to room temperature.
-
The latex can be characterized for properties such as particle size, molecular weight, and solid content.
-
Heavy Metal Remediation
The anionic head group of this compound can chelate heavy metal ions, making it useful for environmental remediation applications such as soil washing.[3]
Methodology:
-
Preparation of Washing Solution:
-
Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 1-5% w/v). The optimal concentration may vary depending on the soil type and the nature and concentration of the heavy metal contaminants.
-
-
Soil Treatment:
-
Contaminated soil is mixed with the this compound washing solution in a suitable container. The soil-to-solution ratio should be optimized for efficient mixing and contact (e.g., 1:5 to 1:20 w/v).
-
-
Agitation:
-
The soil slurry is agitated for a specific period (e.g., 1-24 hours) to facilitate the desorption of heavy metals from the soil particles and their complexation with the surfactant micelles.
-
-
Separation:
-
The soil and the washing solution are separated by decantation, filtration, or centrifugation.
-
-
Analysis:
-
The concentration of heavy metals in the washing solution is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The treated soil can also be analyzed to determine the removal efficiency.
-
Conclusion
This compound is a versatile anionic surfactant with applications spanning from fundamental cell biology research to industrial processes. Its distinct anionic character provides advantages in specific applications where charge interactions are important. While a comprehensive set of quantitative physicochemical data for this compound is not as readily available as for its non-ionic counterparts, this guide provides the foundational knowledge and detailed methodologies to effectively utilize this surfactant in a laboratory setting. Further characterization of its specific properties would be beneficial for the scientific community to fully exploit its potential.
References
- 1. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Database: this compound (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 3. This compound | 12627-38-2 | Benchchem [benchchem.com]
- 4. Triton X-100 - Wikipedia [en.wikipedia.org]
- 5. Triton X-100 | 9002-93-1 [chemicalbook.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Triton X-301 chemical structure and characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, characteristics, and applications of Triton X-301, an anionic surfactant of significant interest in various scientific and pharmaceutical domains.
Core Characteristics and Chemical Identity
This compound is an anionic surfactant belonging to the Triton X series of detergents.[1] Its defining feature is the presence of a negatively charged sulfate group at the terminus of its hydrophilic polyoxyethylene chain, which imparts its anionic character.[1] This structural element distinguishes it from its nonionic counterpart, Triton X-100, which possesses a terminal hydroxyl group.[1] The anionic nature of this compound allows for strong electrostatic interactions, making it particularly effective in applications where such interactions are crucial.[1]
The chemical identity of this compound is systematically defined by its IUPAC name, sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate.[1][2] It is registered under the CAS number 12627-38-2.[1][2]
Chemical Structure
The molecular structure of this compound consists of three primary components: a hydrophobic t-octylphenyl group, a hydrophilic polyethylene oxide chain, and an anionic sulfate group. This amphipathic nature, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, drives its surface-active properties.
Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physicochemical properties. A summary of these key characteristics is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | [1][2] |
| Synonyms | Alkyl aryl polyethoxy ethanol sodium sulfonate salt | [3] |
| CAS Number | 12627-38-2 | [1][2] |
| Molecular Formula | C₁₆H₂₅NaO₅S | [2][4] |
| Molecular Weight | 352.4 g/mol | [1][2] |
| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | [1] |
| Appearance | Data not available for this compound. For Triton X-100: Clear, colorless viscous liquid. | [5] |
| Density | Data not available for this compound. For Triton X-100: ~1.07 g/cm³ | [5] |
| Hydrophile-Lipophile Balance (HLB) | Data not available for this compound. For Triton X-100: 13.5 | [6] |
| Solubility | Soluble in water. |
Note: Due to the limited availability of specific data for this compound, the appearance, density, and HLB values for the closely related nonionic surfactant Triton X-100 are provided for approximation.
Mechanism of Action: Micelle Formation and Solubilization
Like other surfactants, this compound's utility stems from its ability to form micelles in aqueous solutions above its critical micelle concentration (CMC). These spherical aggregates possess a hydrophobic core, formed by the t-octylphenyl tails, and a hydrophilic shell, composed of the polyethylene oxide chains and terminal sulfate groups. This structure allows for the encapsulation and solubilization of hydrophobic molecules within the micellar core, effectively rendering them soluble in aqueous media. This is a fundamental principle behind its application in cell lysis and as a solubilizing agent.
Applications in Research and Drug Development
This compound is a versatile tool in various scientific disciplines, particularly in biological research and pharmaceutical development.
-
Cell Lysis: A primary application of this compound is in the disruption of cell membranes to release intracellular components for further analysis.[1] Its ability to solubilize membrane proteins and lipids makes it an effective agent for cell lysis in protein extraction protocols.[7]
-
Protein Solubilization: Due to its amphipathic nature, this compound can solubilize membrane-bound proteins, which are notoriously difficult to study in their native environment. The surfactant's micelles create a soluble protein-detergent complex, facilitating downstream applications such as electrophoresis and chromatography.[1]
-
Emulsion Polymerization: In the field of polymer chemistry, this compound can act as an effective emulsifier to stabilize emulsions required for certain chemical processes.[1]
-
Drug Formulation: The solubilizing properties of this compound are valuable in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]
Experimental Protocol: Cell Lysis for Protein Extraction
The following is a representative protocol for the lysis of cultured mammalian cells using an anionic surfactant like this compound for the purpose of total protein extraction. This protocol may require optimization depending on the specific cell type and downstream application.
Detailed Methodology
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) this compound, 1 mM EDTA, and protease inhibitor cocktail.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation: Aspirate the culture medium from a confluent plate of cells.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual medium.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the plate to cover the cell monolayer.
-
Incubation: Incubate the plate on ice for 5-10 minutes to allow for cell lysis.
-
Cell Collection: Using a cell scraper, gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Downstream Processing: The protein lysate is now ready for protein concentration determination (e.g., BCA assay) and subsequent downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves and safety glasses, when working with this surfactant.
References
- 1. This compound | 12627-38-2 | Benchchem [benchchem.com]
- 2. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 5. Triton X-100 - Wikipedia [en.wikipedia.org]
- 6. Effect of the hydrophile-lipophile balance of non-ionic detergents (Triton X-series) on the solubilization of biological membranes and their integral b-type cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
A Technical Guide to the Critical Micelle Concentration of Triton X-301
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of the anionic surfactant, Triton X-301. It includes a summary of its CMC value, detailed experimental protocols for its determination, and logical workflows presented through diagrams. This document is intended to serve as a comprehensive resource for laboratory professionals working with this surfactant.
Introduction to this compound
This compound is an anionic surfactant characterized by a hydrophobic octylphenol ethoxylate backbone and a hydrophilic sulfate group. This amphiphilic nature allows it to reduce surface tension and form micelles in aqueous solutions. The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Understanding the CMC of this compound is crucial for its effective application in various fields, including drug delivery, cell lysis, and protein solubilization, as the formation of micelles governs its solubilizing and detergent properties.
Critical Micelle Concentration of this compound
The critical micelle concentration of this compound has been reported to be in the range of 0.22 - 0.24 mM . It is important to note that this value can be influenced by experimental conditions such as temperature, pH, and the ionic strength of the solvent. The presence of electrolytes, for instance, can lead to a decrease in the CMC of anionic surfactants due to the shielding of electrostatic repulsions between the surfactant head groups.
Quantitative Data Summary
| Parameter | Value |
| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM |
| Chemical Classification | Anionic Surfactant |
| Molecular Formula | C₁₆H₂₅NaO₅S |
| Molecular Weight | 352.4 g/mol |
Experimental Protocols for CMC Determination
The determination of the CMC of this compound can be accomplished through various analytical techniques. Below are detailed protocols for three common methods: surface tensiometry, dye solubilization, and fluorescence spectroscopy.
Surface Tension Method
This method is based on the principle that as the concentration of a surfactant increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the deionized water as a blank.
-
Measure the surface tension of each this compound dilution, starting from the lowest concentration. Ensure the platinum ring or plate is thoroughly cleaned and dried between measurements.
-
Allow each solution to equilibrate before measurement.
-
Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the graph: the steeply sloping region at lower concentrations and the plateau region at higher concentrations.
Dye Solubilization Method
This spectrophotometric method utilizes a water-insoluble dye that becomes solubilized within the hydrophobic core of the micelles. The increase in the absorbance of the dye is proportional to the micelle concentration.
Materials and Equipment:
-
This compound
-
A water-insoluble dye (e.g., Orange OT, Sudan Red G)
-
UV-Vis spectrophotometer
-
High-purity deionized water
-
Volumetric flasks, pipettes, and cuvettes
-
Shaker or vortex mixer
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.
-
Add an excess amount of the water-insoluble dye to each surfactant solution.
-
Seal the containers and agitate them (e.g., using a shaker or vortex mixer) for a sufficient time to ensure equilibrium is reached and the maximum amount of dye is solubilized (this may take several hours).
-
Allow the solutions to stand to let the undissolved dye settle.
-
Carefully withdraw an aliquot from the supernatant of each solution, ensuring no undissolved dye particles are transferred.
-
Measure the absorbance of the dye in each aliquot at its wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Use a surfactant solution without dye as a blank.
-
Plot the absorbance as a function of the this compound concentration.
-
The plot will show a significant increase in absorbance at the onset of micelle formation. The CMC is determined from the concentration at which a sharp break in the curve is observed.
Fluorescence Spectroscopy Method using a Fluorescent Probe
This highly sensitive method employs a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions into the nonpolar micellar core, leading to a change in its fluorescence properties.
Materials and Equipment:
-
This compound
-
Pyrene (as a fluorescent probe)
-
Spectrofluorometer
-
High-purity deionized water
-
Methanol or acetone (for pyrene stock solution)
-
Volumetric flasks, micropipettes, and quartz cuvettes
Procedure:
-
Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).
-
Prepare a series of this compound solutions in deionized water, covering a concentration range around the expected CMC.
-
Add a small, constant amount of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of the organic solvent should be kept very low (e.g., < 0.1%) to avoid affecting micellization.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of pyrene in each solution using the spectrofluorometer. The excitation wavelength is typically set around 334-339 nm, and the emission is scanned from approximately 350 to 450 nm.
-
From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the this compound concentration.
-
The I₁/I₃ ratio is sensitive to the polarity of the pyrene microenvironment. A sharp decrease in this ratio will be observed as pyrene moves from the polar aqueous environment to the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal plot.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the critical micelle concentration of this compound.
Caption: Workflow for CMC determination using the surface tension method.
An In-depth Technical Guide to the Mechanism of Action of Triton X-301 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triton X-301, a member of the Triton X series of nonionic surfactants, exerts its primary biological effects through the disruption of cellular membranes. Its amphipathic nature, possessing both a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon tail, allows it to intercalate into the lipid bilayer. This guide provides a comprehensive overview of the concentration-dependent mechanism of action of this compound, detailing its impact on membrane integrity, cellular viability, and its application in various experimental protocols. While direct modulation of specific signaling pathways is not its principal mechanism, the profound effects on membrane structure can indirectly influence cellular signaling cascades.
Core Mechanism of Action: Membrane Permeabilization and Lysis
The fundamental mechanism of action of this compound in biological systems is the perturbation and, at sufficient concentrations, the complete solubilization of cellular membranes. This process is concentration-dependent and can be categorized into three main stages.[1]
1.1. Sub-Micellar Concentrations (<0.15 mM): At concentrations below its critical micelle concentration (CMC), this compound monomers exist in solution. In this state, they have minimal impact on cell viability and membrane permeability.[1]
1.2. Near-CMC Concentrations (~0.17 mM): As the concentration approaches the CMC, this compound monomers begin to integrate into the lipid bilayer. This insertion disrupts the native lipid-lipid and lipid-protein interactions, leading to an increase in membrane permeability.[1] This allows the passage of molecules that are normally impermeant, a property exploited in various experimental procedures.[1]
1.3. Supra-Micellar Concentrations (>0.22 - 0.24 mM): Above the CMC, this compound molecules aggregate to form micelles. These micelles can effectively solubilize the lipid bilayer, leading to a rapid loss of membrane integrity, cell lysis, and significant cytotoxicity.[1]
Quantitative Data on Biological Effects
The biological effects of Triton X-series detergents are directly correlated with their concentration. The following table summarizes the key concentration-dependent effects of Triton X-100, a close structural and functional analog of this compound.
| Concentration Range | Effect on Cell Membranes | Impact on Cell Viability | Reference |
| < 0.15 mM | No significant alteration of membrane permeability. | No significant alteration of cell viability. | [1] |
| ~ 0.17 mM | Increased permeability to otherwise impermeant molecules. | Cell viability is largely maintained in the short term. | [1] |
| > 0.22 - 0.24 mM | Rapid loss of membrane integrity and cell lysis. | Significant cytotoxicity. | [1] |
Experimental Protocols
The membrane-disrupting properties of this compound and its analogs are leveraged in a multitude of standard laboratory techniques.
3.1. Cell Lysis for Protein Extraction
This protocol is designed for the efficient extraction of total cellular proteins for subsequent analysis, such as Western Blotting.
-
Lysis Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100
-
Protease and phosphatase inhibitor cocktails (added fresh)
-
-
Protocol for Adherent Cells:
-
Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protocol for Suspension Cells:
-
Pellet cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Proceed with steps 4-6 from the adherent cell protocol.
-
3.2. Cell Permeabilization for Immunofluorescence Staining
This protocol facilitates the entry of antibodies to detect intracellular antigens.
-
Permeabilization Solution: 0.1% - 0.5% Triton X-100 in PBS.
-
Protocol:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Incubate cells with the permeabilization solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Proceed with blocking and antibody incubation steps.
-
3.3. Membrane Integrity Assay (Positive Control)
In cytotoxicity assays, such as the MTT assay, Triton X-100 is often used as a positive control to induce maximal cell death and membrane disruption.
-
Protocol:
-
Culture cells in a 96-well plate to the desired confluency.
-
Treat a subset of wells with a high concentration of Triton X-100 (e.g., 1%) for a duration sufficient to induce cell death (e.g., 30 minutes to a few hours).
-
Proceed with the specific protocol for the chosen cytotoxicity assay (e.g., addition of MTT reagent).
-
Signaling Pathway Interactions: An Indirect Consequence
This compound does not directly target and modulate specific signaling pathways in the way a receptor agonist or antagonist would. Instead, its profound impact on membrane integrity can indirectly affect signaling in several ways:
-
Disruption of Membrane-Associated Signaling Complexes: Many signaling pathways are initiated at the plasma membrane, involving receptors, ion channels, and scaffolding proteins that are embedded within or associated with the lipid bilayer. The solubilization of the membrane by this compound disrupts these complexes, leading to a non-specific inhibition or dysregulation of downstream signaling.
-
Release of Intracellular Signaling Molecules: Cell lysis releases the entire contents of the cell, including second messengers, kinases, phosphatases, and other signaling molecules, into the extracellular environment.
-
Artifacts in Experimental Assays: The permeabilizing effect of Triton X-100 can lead to misleading results in assays that assess cell surface receptors. For instance, it has been shown to cause damage to cell surface receptors, which can result in false observations in immunofluorescence microscopy.[2] A study on the Notch signaling pathway highlighted that Triton X-100 exposure can disrupt the Notch 1 receptor, leading to inaccurate protein expression analysis.[2]
Visualizations of Mechanisms and Workflows
References
Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling of Triton X-301
For Researchers, Scientists, and Drug Development Professionals
Triton X-301, a potent anionic surfactant, is a valuable tool in various laboratory applications, from cell lysis to protein extraction. However, its effective use hinges on a thorough understanding of its potential hazards and the stringent implementation of safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions necessary for this compound, ensuring a secure research environment.
Section 1: Hazard Identification and Classification
This compound, chemically known as dinonylphenyl polyoxyethylene, presents several health and environmental hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
Signal Word: DANGER[1]
Primary Hazards:
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Skin Irritation: May cause skin irritation.
-
Harmful if Swallowed or Inhaled: Can be harmful if ingested or if its vapors are inhaled.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe storage and handling.
| Property | Value |
| Synonyms | Dinonylphenyl polyoxyethylene |
| Appearance | Liquid[2] |
| Aspiration Hazard | Based on physical properties, not likely to be an aspiration hazard.[1] |
| Stability | Stable under normal conditions. |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong reducing agents.[3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2).[3] |
Section 3: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential when working with this compound.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[1] A chemical fume hood is recommended for procedures that may generate aerosols or vapors.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
Personal Protective Equipment
-
Eye and Face Protection: Wear chemical safety goggles.[2] A face shield may be necessary for splash-prone procedures.
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize the risk of exposure and accidents.
Handling
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Section 5: First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1] |
Spill and Leak Procedures
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area. Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Absorption: Absorb the spill with an inert material (e.g., sand, earth, vermiculite).
-
Collection and Disposal: Collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[1]
Section 6: Experimental Workflows and Safety Controls
Visualizing the workflow for handling this compound and the hierarchy of safety controls can reinforce best practices in the laboratory.
Section 7: Disposal Considerations
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Classification: Dispose of this compound as hazardous waste.
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.
By adhering to the comprehensive guidelines outlined in this document, researchers, scientists, and drug development professionals can confidently and safely utilize this compound in their laboratory endeavors, fostering a culture of safety and scientific excellence.
References
Navigating the Solution: A Technical Guide to the Solubility of Triton X-301 in Diverse Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Triton X-301, an anionic surfactant, in various buffer systems. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the fundamental principles governing its solubility, the key factors influencing it, and detailed experimental protocols to empower researchers to determine precise solubility parameters in their specific experimental contexts.
Introduction to this compound
This compound is an anionic surfactant characterized by a hydrophilic sulfate group at the end of its polyoxyethylene chain.[1] This structure imparts a net negative charge to the molecule in aqueous solutions. Like other surfactants, this compound possesses an amphiphilic nature, with both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[1] This dual characteristic is fundamental to its surface activity and solubilization capabilities.[1]
A key parameter for any surfactant is its Critical Micelle Concentration (CMC) , which is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures called micelles.[2] Above the CMC, additional surfactant molecules primarily form more micelles rather than increasing the monomer concentration. The reported CMC for this compound is approximately 0.22 - 0.24 mM .[1] This value is a critical threshold for many of its applications, including cell lysis and solubilization of hydrophobic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | [3] |
| CAS Number | 12627-38-2 | [4] |
| Molecular Formula | C₁₆H₂₅NaO₅S | [3] |
| Molecular Weight | 352.4 g/mol | [1][3] |
| Type | Anionic Surfactant | [1] |
| Critical Micelle Concentration (CMC) | ~ 0.22 - 0.24 mM | [1] |
Theoretical Framework of Surfactant Solubility
The solubility of a surfactant in an aqueous buffer is a complex phenomenon governed by the interactions between the surfactant molecules, water molecules, and the ions of the buffer. Below the CMC, the solubility is determined by the dissolution of individual surfactant monomers. As the concentration increases and reaches the CMC, the formation of micelles significantly enhances the apparent solubility of the surfactant.
The temperature at which the solubility of an ionic surfactant equals its CMC is known as the Krafft point . Below the Krafft point, the solubility of the surfactant is limited, and micelles do not form. Above the Krafft point, a sharp increase in solubility is observed due to micelle formation.[5]
Factors Influencing the Solubility of this compound in Buffer Systems
The composition of the buffer system, including its pH, ionic strength, and the nature of the ions, can significantly impact the solubility of this compound. Temperature is another critical factor.
Effect of pH
As an anionic surfactant with a sulfate head group, the ionization of this compound is pH-dependent. The sulfate group is the conjugate base of a strong acid (sulfuric acid), and therefore, it remains ionized (negatively charged) over a wide pH range. However, at very low pH values, protonation of the sulfate group can occur, reducing the electrostatic repulsion between the surfactant head groups. This can lead to a decrease in the CMC and potentially a decrease in solubility due to the formation of less soluble protonated species. Conversely, at neutral and alkaline pH, the sulfate group will be fully deprotonated, ensuring high electrostatic repulsion between micelles and contributing to good solubility.
Effect of Ionic Strength (Salt Concentration)
The presence of electrolytes in a buffer solution has a pronounced effect on the solubility of ionic surfactants. The addition of salt to a solution of this compound will introduce counter-ions (cations) that can shield the electrostatic repulsion between the negatively charged sulfate head groups of the surfactant molecules. This shielding effect promotes the formation of micelles at a lower surfactant concentration, thus decreasing the CMC.[6][7]
At high salt concentrations, however, the "salting-out" effect can occur. The excess ions compete with the surfactant molecules for hydration by water molecules. This can lead to a decrease in the solubility of the surfactant itself, potentially causing it to precipitate out of solution. The specific type of salt can also play a role, with different cations and anions having varying effects on surfactant solubility.
Effect of Temperature
For many ionic surfactants, the solubility increases with temperature up to a certain point. As the temperature rises, the kinetic energy of the molecules increases, which can help to overcome the intermolecular forces and promote dissolution. The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum at a certain temperature.[6] It is important to note that unlike many non-ionic surfactants, anionic surfactants like this compound do not typically exhibit a "cloud point," which is a temperature above which they phase-separate from the solution.[8]
Table 2: Expected Trends in this compound Solubility with Varying Buffer Conditions
| Parameter | Change | Expected Effect on Solubility | Rationale |
| pH | Decrease (to very acidic) | Decrease | Protonation of the sulfate head group reduces electrostatic repulsion, potentially leading to aggregation and precipitation. |
| pH | Increase (from acidic to neutral/alkaline) | Increase | Full ionization of the sulfate head group enhances electrostatic repulsion and hydration, promoting solubility. |
| Ionic Strength | Increase (low to moderate) | Generally Increases | Shielding of head group repulsion lowers the CMC, favoring micelle formation and increasing apparent solubility. |
| Ionic Strength | Increase (to high) | Decrease | "Salting-out" effect reduces surfactant hydration, leading to precipitation. |
| Temperature | Increase | Generally Increases | Increased kinetic energy promotes dissolution. The effect on CMC can be complex. |
Experimental Protocols for Determining Solubility
Given the lack of specific solubility data for this compound in various buffers, the following protocols provide methodologies for researchers to determine these parameters in their specific systems.
Protocol for Quantitative Solubility Determination (Spectrophotometric Method)
This method relies on creating a calibration curve to determine the concentration of this compound in a saturated solution.
Materials:
-
This compound
-
Buffer of interest (e.g., Phosphate Buffered Saline, Tris-HCl)
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the buffer of interest to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to create standards of known concentrations covering the expected solubility range.
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (determination of λmax may be required by scanning across a UV wavelength range).
-
Plot a graph of absorbance versus concentration. This will be your calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the buffer in a series of tubes.
-
Vortex the tubes vigorously to ensure thorough mixing.
-
Equilibrate the samples at the desired temperature for a set period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the saturated solutions at high speed to pellet the undissolved surfactant.
-
Carefully collect the supernatant, ensuring no solid material is transferred.
-
Dilute the supernatant with the buffer to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at the same λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted supernatant and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the buffer at that temperature.
-
Protocol for Determining the Critical Micelle Concentration (CMC)
The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration.
This method is suitable for ionic surfactants like this compound.
Materials:
-
This compound
-
Buffer of interest
-
Conductivity meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of this compound solutions in the buffer of interest, with concentrations ranging from well below to well above the expected CMC (~0.23 mM).
-
Measure the conductivity of each solution at a constant temperature.
-
Plot the conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Materials:
-
This compound
-
Buffer of interest
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare a series of this compound solutions in the buffer of interest, with concentrations ranging from well below to well above the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The surface tension will decrease with increasing surfactant concentration and then plateau. The concentration at the point of the sharp break in the curve is the CMC.[9]
Visualizations
References
- 1. This compound | 12627-38-2 | Benchchem [benchchem.com]
- 2. nanoscience.com [nanoscience.com]
- 3. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Database: this compound (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 5. youtube.com [youtube.com]
- 6. jsirjournal.com [jsirjournal.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Unraveling the Hydrophilic-Lipophilic Balance of Triton X-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of Triton X-301, a crucial parameter for its application in research, particularly in drug development and formulation. This document clarifies the chemical nature of this compound, details methods for determining its HLB value, and presents its physicochemical properties in a structured format for easy reference.
Understanding this compound: An Important Clarification
Initial database searches for "this compound" can yield information for two distinct chemical entities. One is an anionic surfactant, sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate, with the CAS number 12627-38-2[1][2][3]. However, the Triton X series are predominantly known as non-ionic surfactants, specifically polyoxyethylene octyl phenyl ethers[4]. The nomenclature of this series, such as Triton X-100 (with an average of 9-10 ethylene oxide units) and Triton X-405 (with 40 ethylene oxide units), strongly suggests that a non-ionic this compound would be a polyoxyethylene octyl phenyl ether with approximately 30 ethylene oxide units[4][5][6]. Given that the concept of the Hydrophilic-Lipophilic Balance (HLB) was originally developed for and is most widely applied to non-ionic surfactants, this guide will focus on the non-ionic form of this compound, a polyoxyethylene octyl phenyl ether.
Physicochemical Properties of Non-ionic this compound
The following table summarizes the key quantitative data for a non-ionic this compound, assuming it is a polyoxyethylene octyl phenyl ether with 30 ethylene oxide units.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (30) octyl phenyl ether | [5][6] |
| Synonyms | PEG-30 Octyl phenyl ether, Octoxynol-30 | [6] |
| Molecular Formula | C₇₄H₁₄₂O₃₁ | [5] |
| Hydrophilic Moiety | Polyoxyethylene chain | |
| Lipophilic Moiety | Octylphenol | |
| Calculated HLB Value | Approximately 17.3 | (Calculated) |
The Hydrophilic-Lipophilic Balance (HLB) of this compound
The HLB value is an empirical scale from 0 to 20 that indicates the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant molecule[7][8][9]. Surfactants with high HLB values (>10) are more hydrophilic and are effective as oil-in-water (O/W) emulsifiers, solubilizers, and detergents[8][10][11].
Calculated HLB Value
For non-ionic surfactants like the Triton X series, the HLB value can be calculated using Griffin's method[7][9][12][13]. The formula is:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the polyoxyethylene chain).
-
M is the total molecular mass of the surfactant.
For a polyoxyethylene (30) octyl phenyl ether, the calculated HLB value is approximately 17.3 . This high HLB value indicates that this compound is a highly hydrophilic surfactant, making it an excellent solubilizing agent and an effective emulsifier for oil-in-water emulsions[10][14].
Logical Relationship of HLB and Surfactant Function
Caption: Relationship between HLB value and surfactant function.
Experimental Determination of HLB
While calculation provides a good estimate, the HLB value can also be determined experimentally. The emulsification method is a common approach.
Experimental Protocol: Emulsification Method
This protocol outlines a general procedure for determining the required HLB of an oil phase, which in turn can be used to characterize the HLB of an unknown surfactant like this compound[15].
Objective: To determine the HLB value of a surfactant by observing its ability to emulsify a specific oil.
Materials:
-
A series of surfactant blends with known HLB values. This is typically achieved by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in varying ratios.
-
The oil phase to be emulsified.
-
Distilled water.
-
Graduated cylinders or test tubes.
-
Vortex mixer or homogenizer.
Procedure:
-
Prepare a series of surfactant blends with a range of HLB values (e.g., from 4 to 16 in increments of 1 or 2).
-
For each HLB value, weigh a specific amount of the surfactant blend and the oil phase.
-
Add the specified amount of distilled water to each oil-surfactant mixture.
-
Agitate each mixture vigorously using a vortex mixer or homogenizer for a set period to form an emulsion.
-
Allow the emulsions to stand undisturbed and observe their stability over time (e.g., after 1 hour, 24 hours).
-
The emulsion that shows the least amount of creaming or separation is considered the most stable.
-
The HLB of the surfactant blend that produced the most stable emulsion corresponds to the required HLB of the oil.
Workflow for Experimental HLB Determination:
Caption: Workflow for the experimental determination of HLB.
Applications in Drug Development
The high HLB of this compound makes it particularly useful in pharmaceutical formulations for several purposes:
-
Solubilization of Poorly Soluble Drugs: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). High HLB surfactants like this compound can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous media and potentially enhancing their bioavailability[10][16][17].
-
Formation of Stable Oil-in-Water (O/W) Emulsions: For the formulation of creams, lotions, and parenteral drug delivery systems, O/W emulsions are frequently used. The high HLB of this compound makes it an effective emulsifying agent to stabilize these systems, preventing phase separation and ensuring a uniform distribution of the API[10][14].
Signaling Pathway of Micellar Solubilization:
Caption: Micellar solubilization of a poorly soluble drug.
Conclusion
This compound, as a non-ionic surfactant with a high calculated HLB of approximately 17.3, is a valuable excipient in pharmaceutical sciences. Its strong hydrophilic nature makes it an excellent choice for solubilizing hydrophobic drugs and stabilizing oil-in-water emulsions. Understanding its hydrophilic-lipophilic balance is paramount for formulators to effectively harness its properties in the development of safe and efficacious drug delivery systems. The experimental protocols and theoretical calculations outlined in this guide provide a solid foundation for researchers and scientists working with this versatile surfactant.
References
- 1. Chemical Database: this compound (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 2. This compound | 12627-38-2 | Benchchem [benchchem.com]
- 3. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. chembk.com [chembk.com]
- 6. Polyethylene glycol mono(octylphenyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. jrhessco.com [jrhessco.com]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. scribd.com [scribd.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. scientificspectator.com [scientificspectator.com]
- 16. ijpjournal.com [ijpjournal.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Applications of Triton X-301 in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triton X-301 is an anionic surfactant that plays a significant, albeit more specialized, role in molecular biology compared to its non-ionic counterpart, Triton X-100. Its unique properties, stemming from a negatively charged sulfate group, make it a valuable tool for specific applications requiring strong solubilization and disruption of cellular and viral structures. This technical guide provides a comprehensive overview of this compound's applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.
Core Properties and Comparison with Triton X-100
This compound's functionality is defined by its physicochemical properties. Understanding these is crucial for optimizing its use in various molecular biology techniques.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 352.4 g/mol | [1][2] |
| Chemical Formula | C₁₆H₂₅NaO₅S | [2][3] |
| CAS Number | 12627-38-2 | [1] |
| Type | Anionic Surfactant | [1] |
| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM | [1] |
| Aggregation Number | Data not readily available |
Comparative Analysis: this compound vs. Triton X-100
While both are part of the Triton X family, their differing ionic nature leads to distinct applications.
| Feature | This compound (Anionic) | Triton X-100 (Non-ionic) |
| Head Group | Negatively charged sulfate (-SO₄⁻) | Uncharged hydroxyl (-OH) |
| Solubilization | Strong, can be denaturing | Mild, generally non-denaturing |
| Protein-Protein Interactions | Can disrupt | Generally preserves |
| Common Applications | Cell lysis, viral inactivation | Protein extraction, immunoprecipitation |
Key Applications in Molecular Biology
This compound's robust disruptive capabilities are leveraged in several key molecular biology workflows.
Cell Lysis
This compound is a potent agent for cell lysis, effectively disrupting the cell membrane to release intracellular contents. Its anionic nature contributes to a more rigorous lysis compared to non-ionic detergents.
General Mechanism of Detergent-Based Cell Lysis:
Solubilization of Membrane Proteins
Due to its strong detergent properties, this compound can effectively solubilize integral membrane proteins, which are notoriously difficult to extract and study. However, caution is advised as it may denature some sensitive proteins.
Viral Inactivation
A critical application, particularly in the manufacturing of biologics, is the inactivation of enveloped viruses. This compound disrupts the lipid envelope of viruses, rendering them non-infectious. This is a crucial safety step in producing therapeutic proteins and vaccines.
Workflow for Viral Inactivation:
Experimental Protocols
The following are detailed methodologies for key experiments. Note that while many protocols are established with Triton X-100, these can be adapted for this compound with appropriate optimization of concentrations and incubation times.
Protocol 1: General Cell Lysis for Protein Extraction
This protocol is a starting point for lysing mammalian cells to extract total cellular proteins.
Materials:
-
Cell culture plates with adherent cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound (add protease and phosphatase inhibitors fresh)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Methodology:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[4]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 15-20 minutes with occasional gentle rocking.[4]
-
Using a pre-chilled cell scraper, scrape the cells off the plate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]
-
Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
-
The protein lysate is now ready for downstream applications like Western blotting or can be stored at -80°C.
Protocol 2: Immunoprecipitation (IP) of a Target Protein
This protocol describes the enrichment of a specific protein from a cell lysate.
Materials:
-
Cell lysate prepared with a Triton-based buffer (as in Protocol 1, potentially with a lower this compound concentration, e.g., 0.1-0.5%, to preserve protein-protein interactions)
-
Primary antibody specific to the target protein
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (v/v) this compound
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
End-over-end rotator at 4°C
Methodology:
-
Pre-clearing the lysate (optional but recommended):
-
Add 20-30 µL of Protein A/G beads to 500 µL of cell lysate.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specific binding proteins.[6]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of Elution Buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein from the beads.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched target protein for analysis (e.g., by Western blot).
-
Immunoprecipitation Workflow:
Conclusion
This compound, with its distinct anionic properties, is a powerful tool in the molecular biologist's arsenal. While its strong disruptive nature requires careful consideration to avoid protein denaturation, it offers significant advantages in applications demanding robust cell lysis and viral inactivation. By understanding its fundamental properties and leveraging optimized protocols, researchers and drug development professionals can effectively harness this compound to advance their scientific endeavors.
References
- 1. This compound | 12627-38-2 | Benchchem [benchchem.com]
- 2. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C16H26O5S) [pubchemlite.lcsb.uni.lu]
- 4. mdanderson.org [mdanderson.org]
- 5. fivephoton.com [fivephoton.com]
- 6. Immunoprecipitation Procedure [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Mammalian Cell Lysis Using Triton X-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triton X-301 is an anionic surfactant that is effective for the lysis of mammalian cells to release intracellular contents for subsequent analysis. Its anionic nature distinguishes it from the more commonly used non-ionic detergent, Triton X-100. This property can be advantageous in specific applications where strong solubilization of proteins and disruption of cellular membranes are required. These application notes provide a comprehensive guide to using this compound for mammalian cell lysis, including detailed protocols, data interpretation, and troubleshooting.
Principle of Action
This compound is an amphipathic molecule with a hydrophobic alkylphenol tail and a hydrophilic polyoxyethylene sulfate head group. This structure allows it to insert into the lipid bilayer of cell membranes, disrupting the native lipid and protein organization. At concentrations above its critical micelle concentration (CMC), this compound forms micelles that can solubilize membrane components, leading to complete cell lysis and the release of intracellular contents. As an anionic detergent, it can also interact with proteins, which may lead to some level of denaturation, a factor to consider for downstream applications where protein activity is critical.
Data Presentation
| Detergent Type | Typical Concentration | Lysis Strength | Protein Denaturation | Common Applications |
| Anionic (e.g., SDS, this compound) | 0.1 - 1.0% | Strong | High | SDS-PAGE, Western Blotting |
| Non-ionic (e.g., Triton X-100, NP-40) | 0.1 - 1.0% | Mild to Moderate | Low | Immunoprecipitation, Enzyme Assays |
| Zwitterionic (e.g., CHAPS) | 0.1 - 1.0% | Moderate | Low to Moderate | Protein purification, Electrophoresis |
Note: The optimal concentration for this compound will vary depending on the cell type, cell density, and the specific downstream application. It is recommended to perform a concentration titration to determine the optimal working concentration.
Experimental Protocols
The following protocols are provided as a starting point for using this compound to lyse mammalian cells. Optimization may be required for specific cell lines and experimental goals.
Protocol 1: Lysis of Adherent Mammalian Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer (see recipe below)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
This compound Lysis Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound
-
Protease inhibitor cocktail (add fresh before use)
-
Phosphatase inhibitor cocktail (optional, add fresh before use)
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 10-20 minutes with gentle rocking.
-
Using a cell scraper, scrape the cells off the surface of the plate.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
The cleared lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Lysis of Suspension Mammalian Cells
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffer
-
Conical tubes
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the cell pellet (e.g., 1 mL per 10^7 cells).
-
Resuspend the pellet by gentle pipetting or vortexing.
-
Incubate the tube on ice for 10-20 minutes with occasional gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
The cleared lysate is now ready for downstream applications or can be stored at -80°C.
Mandatory Visualizations
Signaling Pathway: Caspase Activation Cascade in Apoptosis
Cell lysis, while a mechanical process in the lab, shares conceptual similarities with the natural process of programmed cell death, or apoptosis, where the cell's contents are dismantled. A key pathway in apoptosis is the caspase activation cascade. Understanding this pathway can be relevant for interpreting results from lysed cells, as some components may be activated during the process.
Caption: Caspase activation signaling cascade.
Experimental Workflow: Optimizing this compound Concentration for Cell Lysis
The following workflow diagram outlines the steps for optimizing the concentration of this compound for a specific mammalian cell line to maximize protein yield while minimizing unwanted effects.
Caption: Workflow for optimizing this compound lysis.
Downstream Application Compatibility
The compatibility of this compound with downstream applications is a critical consideration. As an anionic detergent, it may interfere with certain assays.
-
Protein Quantification Assays:
-
BCA Assay: Generally more compatible with detergents than Bradford assays. However, it is still recommended to check the manufacturer's compatibility chart.
-
Bradford Assay: Anionic detergents like this compound can interfere with the Bradford assay, leading to inaccurate protein concentration measurements.[1][2] It is advisable to use a detergent-compatible Bradford reagent or an alternative quantification method.
-
-
Immunological Assays (ELISA, Western Blotting): The denaturing effect of this compound may be beneficial for exposing epitopes in Western blotting but could be detrimental for ELISAs that rely on native protein conformation.
-
Enzyme Activity Assays: The potential for protein denaturation by this compound necessitates careful validation to ensure that the enzymatic activity of the protein of interest is not compromised.
-
Mass Spectrometry: Detergents can interfere with mass spectrometry analysis.[3] It is crucial to remove this compound from the sample before analysis, for example, by using detergent removal spin columns.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete cell lysis. | Increase the concentration of this compound. Increase the incubation time. Ensure adequate mixing during lysis. |
| Protease degradation. | Add fresh protease inhibitors to the lysis buffer immediately before use. Keep samples on ice at all times. | |
| Viscous Lysate | Release of DNA from the nucleus. | Add DNase I to the lysis buffer (e.g., 10 U/mL) and incubate on ice for 10-15 minutes. Sonicate the lysate briefly on ice. |
| Inconsistent Results | Variation in cell number or lysis volume. | Ensure accurate cell counting and consistent lysis buffer volumes. |
| Incomplete removal of PBS. | Aspirate all PBS before adding the lysis buffer to avoid dilution. | |
| Interference with Downstream Assays | Presence of this compound. | Use a detergent-compatible assay. Remove the detergent from the sample using appropriate methods (e.g., spin columns, dialysis). |
References
Triton X-Series Detergents for Effective Protein Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Triton X series of non-ionic detergents are invaluable tools in biochemical and molecular biology research for the solubilization and extraction of proteins from cellular membranes. Their mild, non-denaturing properties make them particularly suitable for applications where the preservation of protein structure and function is critical. While Triton X-100 is the most ubiquitously used member of this family, this document provides a broader overview of the Triton X series, with a focus on the principles of their application in protein extraction. Due to the limited availability of specific data for Triton X-301 in peer-reviewed literature, this guide will focus on the well-characterized members of the series and provide a framework for the empirical determination of optimal conditions for less common variants like this compound.
The effectiveness of a Triton X detergent in protein extraction is dependent on its concentration, the specific characteristics of the target protein and the cellular membrane, as well as other buffer components like pH and ionic strength.[1] Generally, for effective solubilization of membrane proteins, the detergent concentration must be above its critical micelle concentration (CMC).[2]
Data Presentation: Properties of Triton X-Series Detergents
The selection of a suitable Triton X detergent and its working concentration is guided by its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) number is an indicator of the surfactant's solubility, with higher HLB values indicating greater hydrophilicity. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles, a crucial step for membrane solubilization.
| Detergent | Average Ethylene Oxide Units (x) | HLB | CMC (ppm at 25°C) | Typical Working Concentration for Protein Extraction |
| Triton X-114 | 7-8 | 12.4 | - | 1-2% (for phase partitioning) |
| Triton X-100 | 9-10 | 13.5 | 150-190 | 0.1% - 1% (w/v) |
| Triton X-305 (70%) | 30 | 17.3 | 1916 | Empirically determined |
| Triton X-405 (70%) | 40 | 17.9 | - | Empirically determined |
Data for Triton X-114, X-100, and X-405 sourced from manufacturer literature.[3] Data for Triton X-305 sourced from a product data sheet.[4]
Experimental Protocols
General Protocol for Total Protein Extraction from Cultured Mammalian Cells
This protocol provides a general framework for lysing cultured cells to extract total protein using a Triton X-series detergent. The optimal concentration of the detergent should be empirically determined. For initial experiments with a detergent like this compound, a concentration range of 0.1% to 1.0% (w/v) is a reasonable starting point.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-series detergent (e.g., Triton X-100 or empirically determined concentration for this compound), Protease Inhibitor Cocktail.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the adherent cells. Wash the cells twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the cell pellet or plate. For a 10 cm plate, 500 µL to 1 mL is typically sufficient. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in Lysis Buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Protein Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay. Note that the presence of Triton X detergents can interfere with some protein assays; ensure the chosen assay is compatible or perform necessary dilutions.
-
Storage: Store the protein extract at -80°C for long-term use.
Protocol for Membrane Protein Extraction using Triton X-114 Phase Partitioning
Triton X-114 is unique in its ability to separate into detergent-rich and aqueous phases at temperatures above its cloud point (22°C), which allows for the enrichment of hydrophobic membrane proteins.
Materials:
-
PBS, ice-cold
-
Triton X-114 Lysis Buffer: 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (v/v) Triton X-114, Protease Inhibitor Cocktail.
-
Sucrose Cushion: 6% (w/v) sucrose, 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.06% (v/v) Triton X-114.
-
Microcentrifuge tubes, pre-chilled
-
Water bath or incubator at 37°C
-
Microcentrifuge
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Triton X-114 Lysis Buffer as described in the general protocol (Steps 1-3).
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Phase Separation: Transfer the supernatant to a new tube and incubate at 37°C for 10 minutes. The solution will become cloudy.
-
Detergent Phase Pelleting: Centrifuge at 1,000 x g for 10 minutes at room temperature to pellet the detergent-rich phase containing hydrophobic proteins.
-
Aqueous Phase Removal: Carefully remove the upper aqueous phase, which contains hydrophilic proteins.
-
Washing the Detergent Phase: Add ice-cold PBS to the detergent pellet, vortex to dissolve, and repeat the phase separation (Steps 3-4) to wash away contaminating hydrophilic proteins.
-
Protein Recovery: The final detergent pellet contains the enriched membrane protein fraction. This can be resuspended in a suitable buffer for downstream analysis.
Visualization of Methodologies and Concepts
Caption: General experimental workflow for protein extraction using Triton X-series detergents.
Caption: Mechanism of membrane protein solubilization by Triton X-series detergents.
References
Preparing a Triton X-301 Lysis Buffer: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation and application of a Triton X-301 lysis buffer. This document outlines the fundamental principles of using this anionic surfactant for cell lysis, offers a detailed experimental protocol, and presents key data for consideration in experimental design.
Introduction to this compound
This compound is an anionic surfactant, chemically identified as sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate.[1] Unlike the more commonly used non-ionic detergent Triton X-100, this compound possesses a negatively charged sulfate group.[2] This structural difference imparts distinct physicochemical properties, making it a stronger, denaturing detergent suitable for applications requiring the disruption of cellular and nuclear membranes and the solubilization of proteins. Anionic detergents like this compound are effective at breaking protein-protein interactions.[3]
The mechanism of action for this compound involves its amphiphilic nature, allowing it to partition into the lipid bilayer of cell membranes. This disrupts the native lipid-lipid and lipid-protein interactions, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules, ultimately resulting in cell lysis.[2]
Data Presentation: Comparative Properties of Detergents
Understanding the properties of this compound in the context of other commonly used laboratory detergents is crucial for experimental design. The following table summarizes key characteristics of this compound, the anionic detergent Sodium Dodecyl Sulfate (SDS), and the non-ionic detergent Triton X-100.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Triton X-100 |
| Chemical Name | Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate[1] | Sodium dodecyl sulfate | Poly(ethylene glycol) p-(1,1,3,3-tetramethylbutyl)-phenyl ether |
| Type | Anionic[2] | Anionic | Non-ionic |
| Molecular Formula | C₁₆H₂₅NaO₅S[1] | C₁₂H₂₅NaO₄S | (C₂H₄O)nC₁₄H₂₂O |
| Molecular Weight | 352.4 g/mol [1] | 288.38 g/mol | ~625 g/mol (average) |
| General Use in Lysis | Strong, denaturing[2] | Very strong, denaturing | Mild, non-denaturing |
| Critical Micelle Concentration (CMC) | Data not readily available | 8.2 mM (~0.24% w/v) | 0.24 mM (~0.015% w/v)[4] |
Experimental Protocol: Preparation of a this compound Lysis Buffer
This protocol provides a starting point for the preparation of a this compound lysis buffer. The optimal concentration of this compound and other components may need to be determined empirically based on the specific cell type and downstream application.
Materials:
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
EDTA (Ethylenediaminetetraacetic acid)
-
This compound
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Nuclease-free water
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Sterile filter unit (0.22 µm or 0.45 µm)
Stock Solutions:
-
1 M Tris-HCl, pH 7.4: Dissolve 121.14 g of Tris base in 800 mL of nuclease-free water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L with nuclease-free water. Sterilize by autoclaving.
-
5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of nuclease-free water. Bring the final volume to 1 L. Sterilize by autoclaving.
-
0.5 M EDTA, pH 8.0: Dissolve 186.1 g of EDTA (disodium salt) in 800 mL of nuclease-free water. Adjust the pH to 8.0 with NaOH. This may take a significant amount of NaOH and time to fully dissolve. Bring the final volume to 1 L. Sterilize by autoclaving.
-
10% (w/v) this compound: Carefully weigh 10 g of this compound and dissolve it in 90 mL of nuclease-free water to make a final volume of 100 mL. Mix gently to avoid excessive foaming. Store at room temperature.
Preparation of 100 mL of this compound Lysis Buffer (1X):
-
To a sterile beaker with a stir bar, add 83 mL of nuclease-free water.
-
Add 5 mL of 1 M Tris-HCl, pH 7.4 to achieve a final concentration of 50 mM.
-
Add 3 mL of 5 M NaCl to achieve a final concentration of 150 mM.
-
Add 0.2 mL of 0.5 M EDTA, pH 8.0 to achieve a final concentration of 1 mM.
-
Add 10 mL of 10% (w/v) this compound to achieve a final concentration of 1%. Note: This is a starting concentration and may need to be optimized (a typical range for anionic detergents can be 0.1% to 2%).
-
Stir the solution until all components are fully dissolved.
-
Verify the pH of the buffer and adjust if necessary.
-
Bring the final volume to 100 mL with nuclease-free water.
-
For long-term storage, sterile filter the buffer through a 0.22 µm or 0.45 µm filter unit. Store at 4°C.
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer according to the manufacturer's instructions.
Mandatory Visualizations
Workflow for this compound Lysis Buffer Preparation
Caption: Workflow for the preparation of this compound lysis buffer.
Signaling Pathway of Cell Lysis with Anionic Detergents
Caption: Mechanism of cell lysis using an anionic detergent like this compound.
References
Application Notes and Protocols for Triton X-301 in Co-Immunoprecipitation Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triton X-301 is an anionic surfactant that presents a unique alternative to commonly used non-ionic detergents, such as Triton X-100 and NP-40, in co-immunoprecipitation (Co-IP) procedures. Its anionic nature, conferred by a sulfate group, can offer advantages in specific applications, such as the solubilization of certain membrane protein complexes or the disruption of strong, non-specific interactions. However, this property also necessitates careful optimization to preserve delicate protein-protein interactions.
These application notes provide a comprehensive guide to the theoretical application and protocol for using this compound in Co-IP, with a specific focus on the well-characterized Epidermal Growth Factor Receptor (EGFR) signaling pathway. Due to the limited availability of specific protocols for this compound in Co-IP, the following information is based on the known properties of anionic detergents and established Co-IP methodologies.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in Co-IP.
| Property | Value/Description | Significance in Co-Immunoprecipitation |
| Chemical Name | Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | The sulfate group imparts a negative charge, making it an anionic detergent. |
| Molecular Weight | 352.4 g/mol | Important for calculating molar concentrations in buffer preparations. |
| Detergent Class | Anionic | Generally considered more stringent than non-ionic detergents. May be more effective at solubilizing tightly bound membrane proteins but also carries a higher risk of disrupting protein-protein interactions. |
| Critical Micelle Concentration (CMC) | Not definitively established in available literature. Estimated to be in the low millimolar range, similar to other members of the Triton X family. | The CMC is the concentration at which detergent monomers self-assemble into micelles. For effective protein solubilization without excessive disruption of interactions, the working concentration should typically be at or slightly above the CMC. Optimization is critical. |
Data Presentation: Comparison of Detergent Classes in Co-Immunoprecipitation
The choice of detergent is a critical factor influencing the outcome of a Co-IP experiment. The following table summarizes the general characteristics of different detergent classes to aid in the selection process.
| Detergent Class | Examples | Typical Concentration | Protein Solubilization Efficiency | Preservation of Protein-Protein Interactions |
| Non-ionic | Triton X-100, NP-40, Tween-20 | 0.1 - 1.0% (v/v) | Good to Excellent | High (generally preserves weaker, transient interactions) |
| Anionic (Mild) | This compound , Sodium Deoxycholate, Sarkosyl | 0.1 - 0.5% (w/v) (Estimated for this compound) , 0.25 - 0.5% (Sodium Deoxycholate), 0.02 - 0.1% (Sarkosyl) | Excellent (effective for membrane and tightly-bound proteins) | Moderate to High (may disrupt weaker interactions, requires careful optimization) |
| Anionic (Harsh) | Sodium Dodecyl Sulfate (SDS) | 0.01 - 0.1% (w/v) | Very High (highly denaturing) | Low (disrupts most protein-protein interactions) |
| Zwitterionic | CHAPS, Zwittergent | 0.1 - 1.0% (w/v) | Good to Excellent | High (can be a good alternative to non-ionic detergents) |
Experimental Protocols
This section provides a detailed, albeit theoretical, protocol for a Co-IP experiment using this compound to investigate the interaction between EGFR and the adaptor protein Grb2. This protocol is adapted from established methods for EGFR Co-IP and should be optimized for specific experimental conditions.
Case Study: Co-Immunoprecipitation of EGFR and Grb2
The interaction between the Epidermal Growth Factor Receptor (EGFR) and Growth factor receptor-bound protein 2 (Grb2) is a critical and well-characterized event in signal transduction. Upon ligand (EGF) binding, EGFR undergoes dimerization and autophosphorylation, creating docking sites for the SH2 domain of Grb2. This interaction initiates downstream signaling cascades, including the Ras-MAPK pathway. The robust nature of the EGFR-Grb2 interaction makes it a suitable model for a Co-IP protocol utilizing a stronger detergent like this compound.
Materials and Reagents
-
Cell Culture: Human epithelial cell line expressing endogenous EGFR (e.g., A431, HeLa).
-
Stimulation: Recombinant Human Epidermal Growth Factor (EGF).
-
Lysis Buffer (with this compound):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
0.2% (w/v) this compound (starting concentration, requires optimization)
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail
-
-
Wash Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
0.1% (w/v) this compound
-
-
Antibodies:
-
Anti-EGFR antibody (for immunoprecipitation)
-
Anti-Grb2 antibody (for Western blot detection)
-
Normal Rabbit/Mouse IgG (isotype control)
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Western Blotting Reagents: Primary and secondary antibodies, ECL substrate.
Experimental Procedure
-
Cell Culture and Stimulation:
-
Culture A431 cells to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours prior to the experiment.
-
Stimulate cells with 100 ng/mL EGF for 10 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with this compound) to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a BCA assay.
-
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein, add 20 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-EGFR antibody. For the negative control, add the same amount of normal IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G beads to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. Between each wash, gently resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-Grb2 antibody to detect the co-immunoprecipitated protein.
-
As a control, probe a separate blot with anti-EGFR antibody to confirm the immunoprecipitation of the target protein.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway leading to cell proliferation.
Experimental Workflow Diagram
Caption: Co-immunoprecipitation experimental workflow.
Application of Triton X-301 in the Isolation of Subcellular Fractions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Subcellular fractionation is a fundamental technique in cell biology and proteomics, allowing for the enrichment of specific organelles and cellular compartments. The choice of detergent is critical for the selective lysis of cellular membranes to isolate intact organelles. Triton X-301 is an anionic surfactant that can be employed for the disruption of cell membranes in subcellular fractionation protocols. Unlike the more commonly used non-ionic detergent Triton X-100, the anionic nature of this compound may offer different solubilization characteristics, potentially impacting the purity and yield of isolated fractions.[1] Anionic detergents are known for their strong membrane-solubilizing capabilities, which can be advantageous but also risk protein denaturation if not carefully optimized.[2]
This document provides detailed protocols for the isolation of nuclear, mitochondrial, and microsomal fractions using this compound. It is important to note that while protocols using Triton X-100 are well-established, specific literature on the application of this compound for subcellular fractionation is limited. Therefore, the following protocols are adapted from established methods, with considerations for the anionic properties of this compound. Researchers should consider these as starting points and may need to optimize concentrations and incubation times for their specific cell type and application.
Properties of this compound
This compound is characterized by a negatively charged sulfate group at the end of its hydrophilic polyoxyethylene chain.[1] This anionic nature distinguishes it from the non-ionic Triton X-100, which has a terminal hydroxyl group.[1] This structural difference influences its interaction with cellular components and its overall detergent strength.
General Considerations for Using this compound
Due to its anionic character, this compound is a more stringent detergent than its non-ionic counterpart, Triton X-100. This can be beneficial for disrupting resilient membranes but also increases the risk of denaturing proteins and disrupting protein-protein interactions.[2] Therefore, it is crucial to work at the lowest effective concentration and to keep samples on ice throughout the procedure to minimize enzymatic activity and protein degradation. The optimal concentration of this compound will vary depending on the cell type and the desired subcellular fraction and should be empirically determined.
Experimental Protocols
Protocol 1: Isolation of Nuclei
This protocol is designed to lyse the plasma membrane while leaving the nuclear membrane intact. The resulting nuclear pellet can be used for a variety of downstream applications, including nuclear protein extraction and DNA isolation.
Materials:
-
Cell Pellet
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (HLB): 10 mM Tris-HCl (pH 7.5), 10 mM NaCl, 3 mM MgCl₂, 0.1% - 0.5% this compound (concentration to be optimized), Protease Inhibitor Cocktail.
-
Sucrose Cushion: 0.25 M Sucrose in HLB without detergent.
-
Nuclear Resuspension Buffer: 20 mM Tris-HCl (pH 8.0), 75 mM NaCl, 0.5 mM EDTA, 50% Glycerol.
Procedure:
-
Start with a washed cell pellet (approximately 1-5 x 10⁷ cells).
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold HLB containing the desired concentration of this compound.
-
Incubate on ice for 10-15 minutes with gentle agitation to lyse the plasma membrane.
-
Monitor cell lysis under a microscope using Trypan Blue exclusion.
-
Layer the cell lysate over a 500 µL sucrose cushion in a microcentrifuge tube.
-
Centrifuge at 800 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully remove the supernatant containing the cytoplasmic and membrane fractions.
-
Wash the nuclear pellet with 500 µL of HLB without detergent and centrifuge again.
-
Resuspend the purified nuclear pellet in an appropriate volume of Nuclear Resuspension Buffer for downstream applications.
Protocol 2: Isolation of Mitochondria
This protocol involves a gentle homogenization to break the plasma membrane, followed by differential centrifugation to isolate the mitochondrial fraction.
Materials:
-
Cell Pellet
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, Protease Inhibitor Cocktail.
-
MIB with this compound: MIB containing 0.05% - 0.2% this compound (concentration to be optimized).
-
Mitochondrial Resuspension Buffer: 250 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 2 mM MgCl₂.
Procedure:
-
Start with a washed cell pellet (approximately 1-5 x 10⁸ cells).
-
Resuspend the cells in 1 mL of ice-cold MIB.
-
Homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Transfer the homogenate to a microcentrifuge tube and add this compound to the final desired concentration. Incubate on ice for 5 minutes.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in 1 mL of MIB and repeat the centrifugation at 10,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in Mitochondrial Resuspension Buffer.
Protocol 3: Isolation of Microsomes
Microsomes are vesicles derived from the endoplasmic reticulum and are isolated by high-speed centrifugation.
Materials:
-
Cell Pellet or Tissue Homogenate
-
Homogenization Buffer: 250 mM Sucrose, 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 5 mM MgCl₂, Protease Inhibitor Cocktail.
-
Homogenization Buffer with this compound: Homogenization Buffer containing 0.1% - 0.5% this compound (concentration to be optimized).
-
Microsome Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂.
Procedure:
-
Homogenize cells or tissue in ice-cold Homogenization Buffer.
-
Add this compound to the desired final concentration and incubate on ice for 10 minutes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei, mitochondria, and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Wash the microsomal pellet by resuspending it in Homogenization Buffer and repeating the ultracentrifugation step.
-
Resuspend the final microsomal pellet in Microsome Resuspension Buffer.
Data Presentation
Table 1: Purity of Subcellular Fractions Assessed by Marker Protein Enrichment
| Subcellular Fraction | Marker Protein | Fold Enrichment (vs. Total Lysate) |
| Nuclei | Histone H3 | 8 - 12 |
| Lamin B1 | 7 - 11 | |
| Mitochondria | COX IV | 6 - 10 |
| VDAC1 | 5 - 9 | |
| Microsomes | Calnexin | 5 - 8 |
| P450 Reductase | 4 - 7 |
Table 2: Yield of Subcellular Fractions
| Subcellular Fraction | Typical Yield (% of Total Protein) |
| Nuclei | 10 - 15% |
| Mitochondria | 5 - 10% |
| Microsomes | 15 - 20% |
| Cytosol | 50 - 60% |
Visualization of Experimental Workflows
Subcellular Fractionation Workflow
Caption: General workflow for subcellular fractionation using differential centrifugation.
Purity Assessment Workflow
Caption: Workflow for assessing the purity of isolated subcellular fractions.
References
Application Notes and Protocols for Cell Permeabilization in Immunofluorescence using Triton Detergents
A Note on Triton X-301: While this document focuses on the application of Triton-based detergents for cell permeabilization in immunofluorescence, it is important to note that the vast majority of published protocols and available data refer to Triton X-100. Information specifically detailing the use of this compound is limited in the current scientific literature. Triton X-100 is a non-ionic surfactant and a member of the Triton X series of detergents. The protocols and data presented here are based on the extensive information available for Triton X-100 and should serve as a strong starting point for optimizing immunofluorescence experiments.
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens. A critical step in IF protocols for intracellular targets is the permeabilization of the cell membrane to allow antibodies access to their epitopes. Triton X-100 is a widely used non-ionic detergent that effectively permeabilizes cellular membranes by solubilizing lipids.[1][2] This application note provides detailed protocols and quantitative data for the use of Triton X-100 in immunofluorescence and offers guidance for researchers, scientists, and drug development professionals.
Data Presentation: Triton X-100 in Immunofluorescence
The optimal concentration and incubation time for Triton X-100 can vary depending on the cell type and the specific antigen being targeted. The following table summarizes typical working concentrations and conditions reported in various immunofluorescence protocols.
| Parameter | Recommended Range | Notes | Reference(s) |
| Concentration | 0.1% - 0.5% (v/v) in PBS | 0.1% is a common starting point for many cell lines. Higher concentrations (up to 0.5%) may be needed for certain cell types or for targeting nuclear proteins. | [1][3] |
| Incubation Time | 5 - 15 minutes | Longer incubation times can lead to excessive extraction of cellular components and altered morphology.[4] | [1][3][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is sufficient for most applications. Incubation at 4°C may be gentler on some cellular structures. | [1][3] |
| Compatibility | Broad range of adherent and suspension cells | The optimal concentration may need to be determined empirically for each cell type. | |
| Considerations | Not suitable for studying surface receptors as it can disrupt the plasma membrane.[6] Over-permeabilization can lead to loss of soluble antigens and increased background.[1] |
Experimental Protocols
Standard Protocol for Permeabilization of Adherent Cells for Immunofluorescence
This protocol describes a general workflow for fixing and permeabilizing adherent cells grown on coverslips using Triton X-100.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS
-
Blocking Buffer: e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS[7]
-
Primary Antibody Dilution Buffer
-
Fluorochrome-conjugated Secondary Antibody Dilution Buffer
-
Mounting Medium with DAPI
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells three times with PBS for 5 minutes each at room temperature.[3]
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[3][5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization: Incubate the cells with Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS) for 10 minutes at room temperature.[5]
-
Washing: Wash the cells twice with PBS for 5 minutes each.[5]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[5][7]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the appropriate dilution buffer and incubate with the cells, typically for 1 hour at room temperature or overnight at 4°C.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5]
-
Secondary Antibody Incubation: Incubate the cells with the fluorochrome-conjugated secondary antibody, diluted in dilution buffer, for 1-2 hours at room temperature, protected from light.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[8]
-
Counterstaining (Optional): If desired, counterstain the cell nuclei with a DNA dye such as DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Mandatory Visualizations
Immunofluorescence Workflow
The following diagram illustrates the key steps in a typical immunofluorescence experiment, highlighting the permeabilization stage.
Caption: A flowchart of the immunofluorescence protocol.
Mechanism of Triton X-100 Permeabilization
This diagram illustrates the mechanism by which Triton X-100, a non-ionic detergent, permeabilizes the cell membrane.
Caption: Action of Triton X-100 on the cell membrane.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of Triton X-301 in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triton X-301 is an anionic surfactant that finds application in various biochemical assays, including those designed to measure enzyme activity. Unlike its more commonly known non-ionic counterpart, Triton X-100, the anionic nature of this compound imparts distinct properties that can influence enzyme structure and function. This document provides a detailed guide on the utilization of this compound in enzyme activity assays, with a focus on methodological considerations and protocol optimization.
Mechanism of Action in Enzyme Assays
Anionic surfactants like this compound can interact with enzymes through a combination of electrostatic and hydrophobic forces.[1][2] At low concentrations, these surfactants can help to:
-
Solubilize lipophilic substrates, increasing their availability to the enzyme.
-
Prevent non-specific adsorption of the enzyme to reaction vessels, particularly in microplate-based assays.
-
Disrupt protein aggregates, potentially leading to an apparent increase in enzyme activity.
However, as the concentration of an anionic surfactant increases, particularly above its CMC, it can lead to:
-
Enzyme denaturation: The surfactant molecules can bind to the protein, disrupting its tertiary and secondary structure, which often results in a loss of activity.[3][4]
-
Inhibition of enzyme activity: The surfactant may bind to the active site or allosteric sites, preventing substrate binding.
-
Formation of mixed micelles with the substrate, which may either enhance or inhibit the enzymatic reaction depending on the enzyme and substrate.
Due to these concentration-dependent effects, it is crucial to carefully titrate this compound to determine the optimal concentration for any given enzyme assay.
Comparison with a Non-Ionic Surfactant
To understand the potential impact of this compound, it is useful to compare its general properties as an anionic surfactant with those of the well-characterized non-ionic surfactant, Triton X-100.
| Property | Triton X-100 (Non-ionic) | This compound (Anionic) | Implications for Enzyme Assays |
| Charge | Neutral | Negative | Anionic nature of this compound can lead to stronger, potentially denaturing, interactions with positively charged residues on the enzyme surface.[1] |
| Critical Micelle Concentration (CMC) | ~0.24 mM | Not publicly available | The CMC is a critical parameter for determining the appropriate working concentration. Assays should ideally be performed below the CMC to avoid micelle formation and potential enzyme denaturation. |
| Denaturing Potential | Generally considered mild and non-denaturing.[1] | Generally considered more denaturing than non-ionic surfactants.[3][4][5] | Higher risk of enzyme inactivation with this compound, necessitating careful concentration optimization. |
| Effect on Enzyme Activity | Can enhance, inhibit, or have no effect, depending on the enzyme and assay conditions. | Can markedly decrease enzyme activity, though enhancement is also possible at very low concentrations.[5] | The effect of this compound on a specific enzyme is unpredictable and must be determined experimentally. |
Experimental Protocol: Optimization of this compound Concentration for an Enzyme Activity Assay
This protocol provides a general framework for determining the optimal working concentration of this compound for a specific enzyme assay. It is essential to adapt this protocol to the specific requirements of your enzyme, substrate, and detection method.
Objective: To determine the concentration range of this compound that maximizes enzyme activity while minimizing enzyme inactivation.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (at the optimal pH for the enzyme)
-
This compound stock solution (e.g., 10% w/v in assay buffer)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. A suggested starting range is from 1% down to 0.0001% (w/v).
-
-
Set up the assay plate:
-
In a 96-well plate, add a constant volume of your enzyme solution to each well.
-
Add an equal volume of the different this compound dilutions to the wells. Include a control well with assay buffer only (no this compound).
-
Incubate the enzyme with this compound for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation step allows for the interaction between the surfactant and the enzyme to reach equilibrium.
-
-
Initiate the enzymatic reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Monitor the reaction:
-
Measure the product formation or substrate consumption over time using a microplate reader or spectrophotometer at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Plot the relative enzyme activity (as a percentage of the activity in the absence of this compound) against the this compound concentration.
-
Expected Results and Interpretation:
The resulting plot will likely show a bell-shaped curve. At very low concentrations, this compound may have no effect or may slightly increase activity. As the concentration increases, there might be an optimal point where the activity is maximal. Beyond this point, increasing the surfactant concentration will likely lead to a decrease in enzyme activity due to denaturation. The optimal concentration of this compound for your assay is the one that gives the highest and most stable enzyme activity.
Hypothetical Data Presentation
The following table illustrates how to present the quantitative data from the optimization experiment described above.
| This compound Concentration (% w/v) | Initial Reaction Velocity (V₀) (Absorbance units/min) | Relative Enzyme Activity (%) |
| 0 (Control) | 0.100 | 100 |
| 0.0001 | 0.105 | 105 |
| 0.001 | 0.115 | 115 |
| 0.01 | 0.125 | 125 |
| 0.1 | 0.080 | 80 |
| 1 | 0.020 | 20 |
Visualizing the Experimental Workflow and Molecular Interactions
Workflow for Optimizing this compound Concentration
Caption: Workflow for the optimization of this compound concentration in an enzyme activity assay.
Hypothetical Interaction of Anionic Surfactant with an Enzyme
Caption: Hypothetical interactions of an anionic surfactant and a substrate with an enzyme.
References
- 1. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Stability and kinetic behaviour of some enzymes in surfactant environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triton X-301 in Western Blotting Wash Steps
Introduction
Triton X-301 is a non-ionic surfactant belonging to the Triton X series of detergents. In the context of Western blotting, non-ionic detergents are crucial components of wash buffers. Their primary function is to reduce non-specific binding of antibodies to the membrane, thereby lowering background noise and increasing the signal-to-noise ratio. The detergent molecules achieve this by blocking hydrophobic interactions between antibodies and the membrane surface, without disrupting the specific antigen-antibody binding. This results in cleaner blots with more easily interpretable bands.
Data Presentation
Due to the limited specific data for this compound, the following table summarizes typical concentration ranges for the more common non-ionic detergent, Triton X-100, which can be used as a starting point for optimization with this compound.
| Parameter | Recommended Range | Purpose |
| Detergent Concentration | 0.05% - 0.5% (v/v) in TBS or PBS | To reduce non-specific antibody binding and lower background. |
| Wash Buffer Volume | 10 - 15 mL | To ensure complete immersion of the membrane and effective removal of unbound antibodies. |
| Number of Washes | 3 - 5 times | To thoroughly remove unbound primary and secondary antibodies. |
| Duration of Each Wash | 5 - 15 minutes | To allow sufficient time for the detergent to disrupt non-specific interactions. |
| Agitation | Gentle rocking | To ensure even distribution of the wash buffer across the entire surface of the membrane. |
Experimental Protocols
This section provides a detailed protocol for the washing steps in a typical Western blotting experiment, incorporating this compound as the detergent in the wash buffer.
Preparation of Wash Buffer (TBST / PBST)
Tris-Buffered Saline with this compound (TBST)
-
10X TBS Stock Solution:
-
24.2 g Tris base
-
80 g NaCl
-
Dissolve in 800 mL of distilled water.
-
Adjust pH to 7.6 with HCl.
-
Add distilled water to a final volume of 1 L.
-
-
1X TBST Working Solution (1 L):
-
100 mL of 10X TBS
-
900 mL of distilled water
-
Add 0.5 mL to 5 mL of this compound (for a final concentration of 0.05% to 0.5%).
-
Mix thoroughly.
-
Phosphate-Buffered Saline with this compound (PBST)
-
10X PBS Stock Solution:
-
80 g NaCl
-
2 g KCl
-
14.4 g Na₂HPO₄
-
2.4 g KH₂PO₄
-
Dissolve in 800 mL of distilled water.
-
Adjust pH to 7.4.
-
Add distilled water to a final volume of 1 L.
-
-
1X PBST Working Solution (1 L):
-
100 mL of 10X PBS
-
900 mL of distilled water
-
Add 0.5 mL to 5 mL of this compound (for a final concentration of 0.05% to 0.5%).
-
Mix thoroughly.
-
Western Blotting Washing Protocol
This protocol assumes the user has already completed the protein transfer to a membrane (e.g., PVDF or nitrocellulose) and the blocking step.
1. Post-Primary Antibody Wash:
-
After incubating the membrane with the primary antibody, decant the antibody solution.
-
Add 10-15 mL of the prepared TBST or PBST wash buffer to the membrane container.
-
Place the container on a rocker or shaker and agitate gently for 5-15 minutes at room temperature.
-
Decant the wash buffer.
-
Repeat steps 2-4 for a total of 3-5 washes.
2. Post-Secondary Antibody Wash:
-
After incubating the membrane with the secondary antibody, decant the antibody solution.
-
Add 10-15 mL of the prepared TBST or PBST wash buffer to the membrane container.
-
Place the container on a rocker or shaker and agitate gently for 5-15 minutes at room temperature.
-
Decant the wash buffer.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
Proceed with the detection steps (e.g., chemiluminescence).
Mandatory Visualization
Caption: Western Blotting Workflow Highlighting this compound Wash Steps.
The Role of Triton X-301 in Preventing Non-Specific Binding in Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-specific binding of antibodies and other proteins to solid-phase surfaces is a critical challenge in the development of sensitive and specific immunoassays. This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of target analytes. To mitigate these effects, various blocking agents and detergents are employed. This document provides detailed application notes and protocols on the use of Triton X-301, an anionic surfactant, for preventing non-specific binding in a range of common assays.
This compound, with its anionic nature, offers a distinct mechanism for reducing non-specific interactions compared to its more commonly used non-ionic counterpart, Triton X-100. Understanding its properties is key to optimizing assay performance.
Mechanism of Action
Detergents, as amphiphilic molecules, possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This dual nature allows them to interact with both the hydrophobic surfaces of assay plates or membranes and the hydrophobic patches on proteins. By coating these surfaces, detergents create a hydrophilic layer that repels the non-specific adsorption of proteins, thereby reducing background noise.[1][2][3]
This compound is an anionic surfactant. Unlike non-ionic detergents such as Triton X-100 or Tween-20, this compound possesses a negatively charged head group. This characteristic can contribute an additional layer of electrostatic repulsion, particularly on negatively charged surfaces, further preventing the binding of negatively charged proteins.[4] However, being an ionic detergent, it is generally considered "harsher" than non-ionic detergents and may have a higher potential to disrupt protein-protein interactions or denature proteins at higher concentrations.[3][5]
The mechanism of preventing non-specific binding by detergents can be visualized as a multi-step process.
Figure 1. Mechanism of detergent action in preventing non-specific binding.
Quantitative Data Summary
| Detergent Type | Examples | Typical Concentration Range | Mechanism of Action | Advantages | Disadvantages |
| Anionic | This compound , Sodium Dodecyl Sulfate (SDS) | 0.01% - 0.1% | Hydrophobic interactions and electrostatic repulsion | Stronger blocking effect on some surfaces | Higher potential for protein denaturation and disruption of antibody-antigen binding |
| Non-ionic | Triton X-100, Tween-20 | 0.05% - 0.5% | Hydrophobic interactions | Milder, less likely to denature proteins or disrupt specific interactions | May be less effective than anionic detergents in some applications |
Experimental Protocols
The following are generalized protocols for common immunoassays, with specific recommendations for the incorporation of this compound. It is crucial to empirically determine the optimal concentration of this compound for each specific application to achieve the best signal-to-noise ratio.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the use of this compound in the washing steps of an indirect ELISA.
Figure 2. ELISA workflow incorporating this compound washing steps.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary and Secondary Antibodies
-
Enzyme Substrate
Protocol:
-
Antigen Coating: Coat microplate wells with the desired antigen diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with PBS containing 0.05% this compound (PBS-T).
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add the appropriate enzyme substrate and incubate until color develops. Stop the reaction and read the absorbance at the appropriate wavelength.
Note: The concentration of this compound in the wash buffer can be optimized between 0.01% and 0.1%. Start with 0.05% and adjust as needed to minimize background without affecting the specific signal.
Western Blotting
This protocol describes the use of this compound in the washing and antibody incubation steps of a Western blot.
Figure 3. Western blot workflow with this compound.
Materials:
-
Tris-Buffered Saline (TBS), pH 7.6
-
This compound
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS)
-
Primary and HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
Protocol:
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in TBS containing 0.1% this compound (TBST) and 1% BSA or non-fat dry milk overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST with 1% BSA or non-fat dry milk for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal.
Note: For Western blotting, a slightly higher concentration of this compound (0.1%) is often used. However, if high background persists, the concentration can be cautiously increased up to 0.2%, while monitoring for any decrease in the specific signal.
Immunohistochemistry (IHC)
In IHC, this compound can be used for both permeabilization and as a component of the wash buffer to reduce non-specific antibody binding.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Blocking Solution (e.g., 5% normal serum in PBS)
-
Primary and Secondary Antibodies
Protocol:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform antigen retrieval as required for the specific antibody.
-
Permeabilization: Incubate the sections in PBS containing 0.1% - 0.25% this compound for 10-15 minutes. This step is crucial for intracellular antigens.
-
Washing: Wash the sections three times for 5 minutes each with PBS.
-
Blocking: Apply blocking solution and incubate for 30-60 minutes to block non-specific sites.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in a buffer containing 0.05% this compound overnight at 4°C.
-
Washing: Wash the sections three times for 5 minutes each with PBS containing 0.05% this compound .
-
Secondary Antibody Incubation: Incubate with the secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Proceed with the appropriate detection method (e.g., DAB or fluorescence).
Conclusion
This compound, as an anionic surfactant, presents a powerful tool for reducing non-specific binding in a variety of immunoassays. Its distinct chemical properties may offer advantages in specific applications where non-ionic detergents are less effective. However, careful optimization of its concentration is paramount to avoid potential denaturation of target proteins or disruption of specific antibody-antigen interactions. By following the guidelines and protocols outlined in this document, researchers can effectively incorporate this compound into their assay development workflows to enhance sensitivity and specificity.
References
Troubleshooting & Optimization
How to optimize Triton X-301 concentration for cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Triton X-301 for use in cell viability assays. This compound, a nonionic surfactant, is often employed as a positive control for cell death or for cell permeabilization. However, its optimal concentration can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. This guide offers a framework for empirical determination of the ideal this compound concentration to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in cell viability assays?
This compound is a nonionic detergent that can disrupt cell membranes. In cell viability assays, it is often used as a positive control to induce 100% cell death, providing a benchmark for data normalization. The concentration is critical because an insufficient amount may not cause complete cell lysis, leading to an underestimation of the maximum effect, while an excessive concentration could interfere with assay reagents. For instance, high concentrations of detergents can inhibit enzymes like luciferase in ATP-based viability assays or interfere with the chemical reactions in colorimetric assays like the MTT assay.[1][2][3][4] Therefore, determining the optimal concentration is essential for accurate assay performance.
Q2: What is the recommended starting concentration range for optimizing this compound?
While specific data for this compound is limited, a related and widely studied detergent, Triton X-100, can provide a starting point. The critical micelle concentration (CMC) of Triton X-100 is approximately 0.22-0.24 mM.[5][6] Concentrations around and above the CMC are typically required for effective cell lysis.[5] For initial optimization of this compound, a broad concentration range is recommended, starting from well below to significantly above the expected effective concentration. A suggested starting range for a dose-response experiment is from 0.001% to 1% (v/v) in your cell culture medium.
Q3: How do I perform a dose-response experiment to find the optimal this compound concentration?
A dose-response experiment is crucial for determining the concentration of this compound that consistently induces complete cell death without interfering with the assay chemistry. The following is a general protocol that can be adapted to your specific cell type and viability assay (e.g., MTT, XTT, CellTiter-Glo®).
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines the steps to determine the EC100 (the concentration that causes 100% cell death) of this compound for your specific cell line and viability assay.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (assay dependent)
-
This compound stock solution (e.g., 10% v/v in sterile PBS or water)
-
Phosphate-buffered saline (PBS)
-
Your chosen cell viability assay kit (e.g., MTT, XTT, or ATP-based assay)
-
Multichannel pipette
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the optimal density for your viability assay and allow them to adhere and recover overnight.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested 2-fold or 10-fold serial dilution series could span from 1% down to 0.001%.
-
Include a "no treatment" control (medium only) and a "vehicle" control (if your stock solution is in a solvent).
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a duration that matches your intended experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Perform your chosen cell viability assay according to the manufacturer's instructions. For example:
-
-
Data Analysis:
-
Blank-correct your readings using wells with medium only.
-
Normalize the data to the "no treatment" control (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the lowest concentration of this compound that results in a maximal reduction in cell viability (the plateau of the dose-response curve). This is your optimal concentration for a positive control.
-
Experimental Workflow for this compound Optimization
Caption: A flowchart illustrating the key steps in determining the optimal concentration of this compound for cell viability assays.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from a this compound optimization experiment using two different cell lines (a robust line like HeLa and a more sensitive line like Jurkat) and two common viability assays.
Table 1: Effect of this compound on HeLa Cell Viability
| This compound Conc. (% v/v) | MTT Assay (% Viability ± SD) | ATP Assay (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 0.001 | 98.2 ± 5.1 | 97.5 ± 6.1 |
| 0.01 | 85.7 ± 6.3 | 82.1 ± 7.3 |
| 0.05 | 45.3 ± 4.9 | 40.8 ± 5.5 |
| 0.1 | 5.1 ± 1.2 | 4.5 ± 1.1 |
| 0.25 | 1.2 ± 0.5 | 0.8 ± 0.3 |
| 0.5 | 0.9 ± 0.4 | 0.6 ± 0.2 |
| 1.0 | 0.8 ± 0.3 | 0.5 ± 0.2 |
Table 2: Effect of this compound on Jurkat Cell Viability
| This compound Conc. (% v/v) | MTT Assay (% Viability ± SD) | ATP Assay (% Viability ± SD) |
| 0 (Control) | 100 ± 3.8 | 100 ± 4.9 |
| 0.001 | 95.4 ± 4.2 | 94.1 ± 5.8 |
| 0.01 | 60.1 ± 5.5 | 55.9 ± 6.7 |
| 0.05 | 10.2 ± 2.1 | 8.7 ± 1.9 |
| 0.1 | 2.3 ± 0.8 | 1.9 ± 0.6 |
| 0.25 | 0.7 ± 0.3 | 0.4 ± 0.2 |
| 0.5 | 0.5 ± 0.2 | 0.3 ± 0.1 |
| 1.0 | 0.4 ± 0.2 | 0.2 ± 0.1 |
Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for your specific conditions.
Troubleshooting Guide
Issue 1: High background signal in the positive control (this compound treated) wells.
-
Possible Cause: The concentration of this compound may be too high, leading to interference with the assay reagents. Some detergents can cause a color change or quench the signal in certain assays.[7]
-
Solution:
-
Review your dose-response curve and select the lowest concentration of this compound that gives a maximal effect.
-
Run a control with this compound in cell-free medium to check for direct interference with the assay reagents.[1]
-
Ensure that the detergent is fully dissolved and mixed in the medium.
-
Issue 2: Incomplete cell death observed at high concentrations of this compound.
-
Possible Cause:
-
The incubation time may be too short for the detergent to act completely.
-
The cell density may be too high, requiring a higher concentration of detergent for effective lysis.
-
The specific cell line may be particularly resistant to this detergent.
-
-
Solution:
-
Increase the incubation time with this compound.
-
Optimize the cell seeding density.
-
Consider using a higher concentration range in your dose-response experiment.
-
Issue 3: High variability between replicate wells treated with this compound.
-
Possible Cause:
-
Inconsistent pipetting of the viscous this compound stock solution.
-
Uneven cell seeding across the plate.
-
Incomplete mixing of the this compound in the culture medium.
-
-
Solution:
-
Ensure proper mixing of the this compound stock solution before dilution and careful pipetting.
-
Verify your cell counting and seeding protocol to ensure a uniform cell monolayer.
-
Gently rock the plate after adding the this compound dilutions to ensure even distribution.
-
Logical Troubleshooting Flow
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effect of chemical cleaning agents and commercial sanitizers on ATP bioluminescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triton X-100 Lysis and Protein Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues of protein degradation during cell lysis using Triton X-100. The information is tailored for researchers, scientists, and drug development professionals to help ensure the integrity of their protein samples.
Troubleshooting Guide: Protein Degradation During Triton X-100 Lysis
Protein degradation is a common challenge during cell lysis. The release of endogenous proteases upon membrane disruption can lead to the cleavage of your target protein. This guide provides a systematic approach to diagnosing and resolving these issues.
dot
Technical Support Center: Minimizing Triton X-301 Interference in Downstream Applications
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges associated with Triton X-301 interference in sensitive downstream applications. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and provides practical solutions.
Q1: I am seeing unexpected peaks/ion suppression in my mass spectrometry results after using this compound for cell lysis. What is causing this and how can I fix it?
A1: this compound, like other detergents, can significantly interfere with mass spectrometry (MS).[1][2] The detergent molecules can compete with your analyte for ionization, leading to ion suppression and reduced signal intensity for your protein or peptide of interest. Additionally, this compound can form adducts with analytes, resulting in unexpected peaks in your mass spectrum.[3][4]
Troubleshooting Steps:
-
Detergent Removal: The most effective solution is to remove the this compound from your sample before MS analysis. Methods such as using detergent removal resins, size-exclusion chromatography, or protein precipitation are highly recommended.[5][6]
-
Method Selection: If you are developing a new protocol, consider using a mass spectrometry-compatible detergent if possible, although these may have different lysis efficiencies.
Q2: My protein yields are significantly lower after performing a detergent removal procedure. How can I improve my protein recovery?
A2: Low protein recovery is a common concern during detergent removal. The choice of removal method and the nature of your protein can impact the final yield.
Troubleshooting Steps:
-
Optimize Your Method: Different proteins behave differently. You may need to optimize the chosen removal method. For instance, when using detergent removal resins, ensure you are using the recommended resin-to-sample ratio and incubation times.[7][8]
-
Consider Protein Properties: Hydrophobic proteins may be more prone to precipitation once the detergent is removed. It might be necessary to perform a buffer exchange into a buffer containing a lower, non-interfering concentration of a different detergent or other stabilizing agents.
-
Method Comparison: If one method results in low yield, try an alternative. For example, if protein precipitation leads to significant loss, a spin column with a detergent removal resin might provide better recovery.[5]
Q3: Can this compound interfere with my ELISA results?
A3: Yes, this compound can interfere with ELISA in several ways.[9][10] It can disrupt the antibody-antigen interaction, leading to reduced signal.[11] The detergent can also affect the binding of proteins to the microplate surface. At certain concentrations, detergents can compete with blocking agents, leading to higher background noise.[9] A 2024 study showed that while heat inactivation significantly reduced analyte detectability in plasma for some cytokines, Triton X-100 had a minimal effect, suggesting its impact can be analyte and sample-dependent.[10]
Troubleshooting Steps:
-
Reduce Detergent Concentration: If possible, dilute your sample to a point where the this compound concentration is below the level that interferes with the assay. However, be mindful of diluting your analyte of interest too much.
-
Detergent Removal: For sensitive assays, removing the detergent is the most robust approach.
-
Assay Validation: Always run controls with and without this compound in your buffer to quantify its effect on your specific ELISA.
Q4: How do I know which detergent removal method is right for my experiment?
A4: The best method depends on several factors, including the properties of your protein, the concentration of this compound, your sample volume, and the requirements of your downstream application. The decision tree diagram below can help guide your choice. In general, for detergents with a low critical micelle concentration (CMC) like the Triton family, methods like dialysis are less effective above the CMC.[5][6]
Quantitative Data Summary: Detergent Removal Methods
The following table summarizes the performance of various detergent removal methods, focusing on removal efficiency and protein recovery.
| Method | Starting Triton Concentration | Detergent Removal Efficiency | Protein Recovery | Reference |
| Detergent Removal Resin (e.g., Pierce) | 2% (Triton X-100) | >99% | ~87% | [5] |
| Detergent Removal Resin (DetergentOUT™ GBS10) | Not specified | High binding capacity for Triton X-100 | Negligible sample loss | [6] |
| Size-Exclusion Chromatography (Spin Column) | Dependent on column size and sample volume | Effective for monomers | Generally high, but sample dilution is a factor | [6][12] |
| Protein Precipitation (Acetone/TCA) | Not dependent on concentration | High | Variable, can be low depending on protein solubility | [6] |
| Dialysis | Must be below CMC for efficiency | Inefficient for detergents with low CMC like Triton X-100 | High, but can be slow and protein may precipitate | [5][13] |
Key Experimental Protocols
Below are detailed methodologies for common this compound removal techniques.
Protocol 1: Detergent Removal Using a Spin Column with Resin
This protocol is adapted for a generic detergent removal spin column. Always refer to the manufacturer's specific instructions.
Materials:
-
Detergent Removal Spin Column
-
Equilibration/Wash Buffer (e.g., PBS or Tris-buffered saline)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Resin Preparation: Gently resuspend the resin in the bottle. Pipette the required amount of resin slurry into the spin column.
-
Column Equilibration:
-
Sample Loading:
-
Protein Elution:
-
Centrifuge the column to collect the detergent-free protein sample in the collection tube. The exact speed and time will depend on the column size and manufacturer's protocol.[15]
-
Protocol 2: Protein Precipitation with Acetone
This method is effective for concentrating proteins while removing detergents and other interfering substances.
Materials:
-
Ice-cold acetone (-20°C)
-
Resuspension buffer (compatible with your downstream application)
-
Microcentrifuge
Procedure:
-
Pre-chill: Ensure your acetone is pre-chilled to -20°C.
-
Precipitation:
-
Add at least four volumes of ice-cold acetone to your protein sample.
-
Vortex briefly to mix.
-
Incubate at -20°C for at least 60 minutes. For very dilute samples, a longer incubation (overnight) may be necessary.
-
-
Pelleting:
-
Centrifuge at high speed (e.g., >13,000 x g) for 10-30 minutes at 4°C to pellet the precipitated protein.
-
-
Washing:
-
Carefully decant the supernatant, which contains the detergent.
-
(Optional but recommended) Add a smaller volume of cold acetone to wash the pellet, vortex briefly, and centrifuge again. This helps remove residual detergent.
-
-
Drying and Resuspension:
-
Carefully remove the supernatant.
-
Allow the protein pellet to air-dry briefly. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a suitable volume of your desired buffer.
-
Visualizations
Logical Diagram: Choosing a Detergent Removal Method
This diagram provides a decision-making framework for selecting the most appropriate method to remove this compound based on experimental needs.
Caption: Decision tree for selecting a this compound removal method.
Experimental Workflow: Protein Extraction to Mass Spectrometry
This diagram illustrates a typical experimental workflow where this compound is used for cell lysis and subsequently removed before MS analysis.
Caption: Workflow for protein analysis post-Triton X-301 lysis.
Signaling Pathway: Simplified EGFR Signaling
This diagram shows a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often studied using cell lysates prepared with detergents like this compound.
Caption: Simplified overview of the EGFR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Detectability of cytokine and chemokine using ELISA, following sample-inactivation using Triton X-100 or heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Triton X-301 Removal from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing the anionic surfactant Triton X-301 from protein samples. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and purity of your protein for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein sample?
A1: this compound, while effective for cell lysis and protein solubilization, can interfere with various downstream applications. These include mass spectrometry, certain chromatographic techniques (like ion-exchange and hydrophobic interaction chromatography), and assays where the detergent may inhibit enzyme activity or protein-protein interactions.[1][2] Complete or partial removal is often a critical step to obtain reliable experimental results.
Q2: What are the main methods for removing this compound?
A2: The primary methods for removing this compound include:
-
Detergent Removal Spin Columns/Resins: These utilize affinity or size-exclusion principles in a convenient spin-column format for rapid detergent removal.
-
Ion-Exchange Chromatography (IEX): This method separates proteins from detergents based on charge differences.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their surface hydrophobicity.[3][4][5][6][7][8]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[3][9][10][11]
-
Protein Precipitation: This involves using agents like acetone to precipitate the protein, leaving the detergent in the supernatant.[12][13][14][15][16]
Q3: How do I choose the best removal method for my specific protein and application?
A3: The choice of method depends on several factors:
-
Protein Properties: Consider the size, charge, and hydrophobicity of your protein.
-
Downstream Application: The required final concentration of this compound and the buffer compatibility of your next experimental step are crucial.
-
Sample Volume and Concentration: Some methods are better suited for small, dilute samples, while others can handle larger volumes.
-
Time and Equipment: The availability of specific chromatography systems or the need for a rapid cleanup will influence your decision.
Q4: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC is a key parameter as removal strategies often depend on whether the detergent is in its monomeric or micellar form. Methods like dialysis and size exclusion are more effective when the detergent concentration is below the CMC, allowing the smaller monomers to be separated from the larger protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | - Protein precipitation during detergent removal.- Non-specific binding of the protein to the chromatography resin or spin column matrix.- Over-drying of the protein pellet after precipitation. | - Optimize buffer conditions (pH, ionic strength) to maintain protein solubility.- For chromatography, select a resin with minimal non-specific binding or add a low concentration of a compatible non-ionic detergent to the buffers.- For precipitation, do not allow the protein pellet to dry completely; a slightly damp pellet is easier to resuspend.[12] |
| Incomplete this compound Removal | - The chosen method is not optimal for the high concentration of this compound used.- Insufficient washing or equilibration during chromatography.- The detergent is tightly bound to the protein. | - Consider using a detergent removal resin specifically designed for high detergent concentrations.- Increase the number of wash steps or the volume of wash buffer in your chromatography protocol.- For tightly bound detergent, a combination of methods (e.g., precipitation followed by a spin column) may be necessary. |
| Protein Denaturation or Loss of Activity | - Harsh elution conditions in chromatography (e.g., extreme pH or high salt).- Use of denaturing organic solvents in precipitation. | - Optimize elution conditions to be as gentle as possible while still effectively removing the protein from the column.- If using precipitation, ensure the chosen solvent and conditions are compatible with maintaining your protein's structure and function. |
| Interference in Downstream Applications (e.g., Mass Spectrometry) | - Residual this compound, even at low concentrations, can suppress ionization or create adducts. | - Use a highly efficient removal method, such as specialized detergent removal spin columns, which are often validated for mass spectrometry compatibility.- Perform a buffer exchange step after detergent removal to ensure the sample is in a compatible buffer for your downstream application.[1] |
Data Presentation: Comparison of this compound Removal Methods
The following table summarizes the performance of various methods for removing non-ionic detergents like Triton X-100, which serves as a good proxy for the anionic this compound in terms of removal principles. Note that specific efficiencies for this compound may vary.
| Method | Reported Detergent Removal Efficiency | Reported Protein Recovery | Advantages | Disadvantages |
| Detergent Removal Spin Columns (Affinity/IEX-based) | >95% (for Triton X-100)[17] | ~72% (BSA)[17] | - Fast and convenient- High removal efficiency | - Can have lower protein recovery for some proteins- Limited sample volume capacity |
| Detergent Removal Spin Columns (SEC-based) | >95% (for various non-ionic detergents) | >90% (for some proteins) | - Rapid buffer exchange- Gentle on proteins | - May not be effective for detergents that form large micelles |
| Hydrophobic Interaction Chromatography (HIC) | Method-dependent, can be high | Generally high, but protein-dependent | - Can be highly selective- Maintains protein in a native state | - Requires careful optimization of salt concentrations- Potential for protein precipitation at high salt |
| Protein Precipitation (Acetone) | High, can be >99% | Variable, can be high with optimization | - Simple and inexpensive- Concentrates the protein sample | - Risk of protein denaturation and aggregation- Pellet can be difficult to resuspend[13][15] |
| Size Exclusion Chromatography (SEC) | Dependent on micelle size vs. protein size | High | - Gentle, non-denaturing conditions- Can be used for buffer exchange | - Can be time-consuming- Sample dilution occurs |
Experimental Protocols
Protocol 1: this compound Removal Using Detergent Removal Spin Columns (Ion-Exchange Based)
This protocol is based on the principles of ion-exchange chromatography in a spin-column format.
Materials:
-
Protein sample containing this compound
-
Detergent Removal Spin Column (e.g., ProteoSpin™ Detergent Clean-up Micro Kit)
-
Binding Buffer (acidic pH)
-
Wash Buffer
-
Elution Buffer (alkaline pH)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Sample Preparation: To your protein sample, add the acidic pH Binding Buffer as recommended by the manufacturer. This will facilitate the binding of your protein to the column matrix.
-
Column Activation: Place the spin column into a collection tube. Add the activation/wash buffer to the column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Sample Loading: Apply your prepared protein sample to the center of the resin bed in the spin column.
-
Centrifugation: Centrifuge the column at the recommended speed and time (e.g., 14,000 x g for 1 minute). The protein will bind to the resin, while the this compound will be in the flow-through.
-
Washing: Add the Wash Buffer to the column and centrifuge again. This step removes any remaining unbound detergent. Repeat as necessary for complete removal.
-
Elution: Place the column in a clean collection tube. Add the Elution Buffer to the column and centrifuge to collect your purified, detergent-free protein sample.
Workflow for Detergent Removal Spin Column (Ion-Exchange Based)
References
- 1. youtube.com [youtube.com]
- 2. How Triton X-100 Enhances Protein Solubilization in Mass Spectrometry [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Acetone Precipitation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 13. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 14. How do I perform an Acetone Precipitation for concentrating and desalting protein samples? [qiagen.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. norgenbiotek.com [norgenbiotek.com]
Technical Support Center: Triton X-301 in Protein Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Triton X-301 in protein purification experiments.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems that may arise during your protein purification workflow when using this compound.
Issue 1: Low Protein Yield After Purification
One of the most common challenges is a significant loss of the target protein during the purification process.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low protein yield.
Issue 2: Interference in Downstream Assays
This compound can interfere with common downstream applications, leading to inaccurate results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for assay interference.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in protein purification?
This compound is an anionic surfactant used to solubilize proteins, particularly membrane-bound proteins, by disrupting the lipid bilayer of cell membranes.[1] Its amphipathic nature allows it to interact with both hydrophobic and hydrophilic regions of proteins, keeping them in solution.
Q2: What is the main difference between this compound and Triton X-100?
The primary difference is their charge. This compound is an anionic detergent, possessing a negatively charged sulfate group.[1] Triton X-100 is a non-ionic detergent and has an uncharged hydrophilic head.[1] This distinction is crucial when choosing a removal method.
Q3: My protein precipitates after removing this compound. What can I do?
Protein aggregation after detergent removal is a common issue, often because the detergent was keeping a hydrophobic protein soluble.[2][3] To prevent this:
-
Add Stabilizing Agents: Include additives like glycerol (5-20%), low concentrations of a non-denaturing detergent, or specific amino acids (arginine and glutamate) in your final buffer to increase protein solubility.[2]
-
Optimize pH: Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain a net charge and reduce aggregation.[2]
-
Control Protein Concentration: Perform detergent removal when the protein concentration is relatively low to minimize intermolecular interactions that can lead to aggregation.[2]
Q4: How does this compound interfere with the Bradford assay?
This compound can interfere with the Bradford assay by competing with the Coomassie dye for binding to the protein.[4] This leads to inaccurate protein concentration measurements. It is highly recommended to either remove the detergent before quantification or use a detergent-compatible assay like the BCA assay.[4][5]
Q5: Can I use dialysis to remove this compound?
Dialysis is generally not efficient for removing this compound due to its low Critical Micelle Concentration (CMC).[6] Detergents with low CMCs exist predominantly in large micelles, which are too large to pass through the pores of dialysis tubing. Methods like ion-exchange chromatography or hydrophobic adsorption are more effective.[7]
Data Presentation
Properties of Triton Surfactants
| Property | This compound | Triton X-100 (for comparison) |
| Type | Anionic | Non-ionic |
| Molecular Weight | 352.4 g/mol [1][6] | ~625 g/mol (average)[8] |
| Critical Micelle Conc. (CMC) | ~0.22 - 0.24 mM[1] | ~0.2-0.9 mM[9] |
| Micelle Molecular Weight | Not readily available (expected to be large) | ~80,000 - 90,000 Da[10] |
Comparison of Detergent Removal Methods
| Method | Principle | Best For | Protein Recovery |
| Ion-Exchange Chromatography | Separates based on charge; anionic this compound does not bind to an anion-exchange resin. | Anionic detergents like this compound.[7] | High |
| Hydrophobic Adsorption | Hydrophobic beads (e.g., Bio-Beads) bind the detergent's non-polar tail. | Detergents with low CMC.[7] | Variable |
| Gel Filtration | Separates based on size; large protein-detergent complexes are separated from smaller, free detergent micelles. | Detergents with high CMC (less effective for this compound).[6] | High |
| Dialysis | Size-based separation through a semi-permeable membrane. | Detergents with high CMC (not recommended for this compound).[7] | High |
Experimental Protocols
Protocol 1: Removal of this compound using Anion-Exchange Chromatography
This protocol is designed to separate a protein of interest from the anionic detergent this compound. The principle is to use an anion-exchange column to bind the negatively charged protein while the negatively charged this compound flows through.
Materials:
-
Anion-exchange chromatography column (e.g., Q-sepharose)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Protein sample containing this compound
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of Equilibration Buffer.
-
Sample Loading: Dilute the protein sample at least 5-fold with Equilibration Buffer to reduce the ionic strength and ensure the this compound concentration is below its CMC if possible. Load the diluted sample onto the column.
-
Wash: Wash the column with 10-15 column volumes of Equilibration Buffer. This step is crucial for washing away the unbound this compound.
-
Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. Alternatively, a step elution with increasing concentrations of NaCl can be used.
-
Fraction Collection: Collect fractions and analyze for protein content using a detergent-compatible assay (e.g., BCA assay).
Caption: Workflow for this compound removal by anion-exchange.
Protocol 2: Removal of this compound using Hydrophobic Adsorption
This method utilizes hydrophobic beads (e.g., Bio-Beads SM-2) to bind and remove this compound from the protein solution.
Materials:
-
Bio-Beads SM-2 (or similar hydrophobic adsorbent)
-
Methanol
-
Deionized water
-
Protein sample containing this compound
Procedure:
-
Bead Preparation:
-
Wash the Bio-Beads with methanol for 10 minutes to remove any chemical contaminants.
-
Decant the methanol and wash the beads thoroughly with deionized water (at least 5 times) to remove all traces of methanol.
-
Equilibrate the beads in the same buffer as your protein sample.
-
-
Detergent Removal:
-
Add the prepared, moist Bio-Beads to your protein sample. A common starting ratio is 0.5 g of beads per 1 mL of sample containing 1% this compound.
-
Incubate the mixture at 4°C with gentle agitation for at least 2 hours. The incubation time may need to be optimized.
-
-
Sample Recovery:
-
Separate the protein solution from the beads. This can be done by gentle centrifugation and collecting the supernatant, or by passing the mixture through a column to retain the beads.
-
-
Analysis: Analyze the protein sample for residual detergent and protein concentration.
Caption: Workflow for this compound removal using Bio-Beads.
References
- 1. This compound | 12627-38-2 | Benchchem [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. This compound | C16H25NaO5S | CID 23673702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Studies on Triton X-100 detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time with Triton X-301 for complete lysis
Welcome to the Technical Support Center for Triton X-301. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing this compound for complete cell lysis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical data to ensure the success of your experiments.
Understanding this compound for Cell Lysis
This compound is an anionic surfactant that is effective in disrupting cell membranes to release intracellular contents.[1] Unlike its non-ionic counterpart, Triton X-100, the anionic nature of this compound can influence its interaction with proteins and other cellular components, making optimization of lysis conditions crucial for downstream applications.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for complete cell lysis?
The optimal concentration of this compound is cell-type dependent and should be empirically determined. However, a general starting point is a concentration above its Critical Micelle Concentration (CMC), which is approximately 0.22 - 0.24 mM.[1] For most cell lines, a concentration range of 0.1% to 1.0% (v/v) in a suitable lysis buffer is a good starting point for optimization.
Q2: What is the recommended incubation time for complete lysis with this compound?
Incubation time is a critical parameter that requires optimization. Insufficient incubation can lead to incomplete lysis, while prolonged exposure may result in the denaturation of target proteins, especially given the anionic nature of this compound. A typical starting point is to incubate on ice for 15-30 minutes with gentle agitation. For more robust cells or tissues, longer incubation times may be necessary. It is highly recommended to perform a time-course experiment to determine the minimal time required for complete lysis while preserving the integrity of your protein of interest.
Q3: Can this compound be used for lysing all types of cells?
This compound is effective for a broad range of cell types.[1] However, its efficacy can vary depending on the cell wall or membrane composition. For instance, cells with more complex or rigid structures, such as certain types of bacteria or yeast, may require additional enzymatic or mechanical disruption methods in conjunction with this compound.
Q4: Will this compound interfere with my downstream applications?
As an anionic detergent, this compound has the potential to denature proteins and may interfere with certain downstream assays, such as enzyme-linked immunosorbent assays (ELISA) and native protein characterization studies.[2][3] It is essential to consider the compatibility of this compound with your specific application. If protein activity or native structure is critical, a non-ionic or zwitterionic detergent may be a more suitable choice. For applications like SDS-PAGE and Western blotting, the denaturing properties of this compound are generally not a concern.
Q5: How does this compound differ from Triton X-100?
The primary difference is their ionic nature. This compound is an anionic surfactant, possessing a negatively charged headgroup, while Triton X-100 is a non-ionic surfactant with an uncharged, hydrophilic headgroup.[1] This structural difference can lead to variations in their solubilization efficiency, protein-detergent interactions, and potential for protein denaturation.
Troubleshooting Guide
Below is a table summarizing common issues encountered when using this compound for cell lysis, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Cell Lysis | - Insufficient this compound concentration.- Inadequate incubation time or temperature.- Cell type is resistant to detergent-only lysis. | - Increase this compound concentration in increments (e.g., 0.1% to 1.0%).- Optimize incubation time and temperature (e.g., perform a time-course from 15 to 60 minutes).- Combine with mechanical disruption (e.g., sonication, douncing) or enzymatic digestion (e.g., lysozyme for bacteria). |
| Protein Degradation | - Protease activity from released cellular contents.- Harsh lysis conditions. | - Add a protease inhibitor cocktail to the lysis buffer.- Perform all lysis steps on ice or at 4°C.- Minimize incubation time to the shortest duration required for complete lysis. |
| Low Protein Yield | - Incomplete lysis.- Protein precipitation. | - Confirm complete lysis visually using a microscope.- Optimize this compound concentration; excessive detergent can sometimes lead to protein aggregation.- Ensure the lysis buffer has an appropriate pH and ionic strength for your protein of interest. |
| Interference with Downstream Assays | - Anionic nature of this compound denaturing proteins.- Detergent interfering with assay components. | - Consider using a non-ionic or zwitterionic detergent if protein activity is crucial.- Perform a buffer exchange or use detergent removal columns to eliminate this compound from your sample before the assay. |
| High Viscosity of Lysate | - Release of DNA from the nucleus. | - Add DNase I to the lysis buffer to digest the DNA.- Shear the DNA by passing the lysate through a needle and syringe. |
Experimental Protocols
General Protocol for Mammalian Cell Lysis using this compound
This protocol provides a starting point for optimizing cell lysis. Adjustments to buffer components, this compound concentration, and incubation time may be necessary for your specific cell type and application.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% this compound (v/v)
-
Protease Inhibitor Cocktail
-
DNase I (optional)
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis:
-
Add ice-cold Lysis Buffer (supplemented with protease inhibitors and DNase I, if needed) to the cells. A general guideline is to use 1 mL of Lysis Buffer per 10^7 cells.
-
For adherent cells, use a cell scraper to gently collect the cell lysate.
-
For suspension cells, resuspend the pellet in the Lysis Buffer.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing or gentle agitation to ensure thorough mixing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
-
Storage:
-
Store the lysate at -80°C for long-term use or proceed immediately with your downstream application.
-
Visualizing the Lysis Workflow and Troubleshooting Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general cell lysis workflow and a logical approach to resolving common issues.
Caption: General workflow for cell lysis using this compound.
Caption: Troubleshooting flowchart for this compound cell lysis.
References
Technical Support Center: Triton X-301 Efficiency and Temperature Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triton X-301. The following information addresses common issues encountered during experiments where temperature may influence the efficiency of this anionic surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other Triton surfactants?
This compound is an anionic surfactant. This classification is crucial as its behavior can differ from the more commonly used non-ionic Triton surfactants like Triton X-100. The key difference lies in its molecular structure; this compound possesses a negatively charged headgroup.[1] This charge influences its interaction with proteins and its response to changes in pH and ionic strength.[1]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) begin to aggregate and form micelles. This is a critical parameter for experimental design, as the surfactant's solubilizing properties are most effective at or above the CMC. For this compound, the CMC is reported to be approximately 0.22 - 0.24 mM.[1] Operating below the CMC may result in insufficient solubilization of your target molecules.
Q3: How does temperature generally affect Triton surfactants?
For many non-ionic Triton surfactants, an increase in temperature leads to a decrease in their water solubility. This is because the hydration of the hydrophilic polyoxyethylene chains is reduced at higher temperatures.[2] This can lead to a phenomenon known as the "cloud point," where the solution becomes turbid and may separate into two phases. While this compound is anionic, understanding this general principle for the Triton family is a useful starting point for troubleshooting.
Troubleshooting Guide
Problem: I am observing precipitation or cloudiness in my this compound solution when the temperature is increased.
-
Solution:
-
Determine the Cloud Point: Empirically determine the cloud point of your specific this compound solution under your experimental buffer conditions. A detailed protocol for this is provided below.
-
Adjust Experimental Temperature: Once the cloud point is known, ensure your experimental temperature remains below this threshold to maintain a clear, single-phase solution.
-
Consider Additives: The presence of salts can influence the cloud point of surfactants.[1] If your buffer contains high salt concentrations, this may lower the cloud point. Consider optimizing the salt concentration if possible.
-
Problem: My protein of interest is not being efficiently extracted or solubilized.
-
Possible Cause 1: Sub-optimal Surfactant Concentration. You may be using a concentration of this compound that is below its CMC (approximately 0.22 - 0.24 mM).[1]
-
Solution: Increase the concentration of this compound in your lysis or extraction buffer to be at or above the CMC.
-
-
Possible Cause 2: Temperature Effects on Micelle Formation. Temperature can influence the CMC of surfactants. For some non-ionic surfactants, the CMC initially decreases with an increase in temperature and then may increase.[4] The exact behavior of the anionic this compound may vary.
-
Solution: Experiment with a small range of temperatures for your lysis/extraction step (e.g., 4°C, room temperature, 37°C) to determine the optimal condition for your specific protein. Always ensure you are operating below the cloud point.
-
Problem: I am seeing a loss of protein activity after using this compound.
-
Possible Cause: While Triton surfactants are generally considered mild, direct binding of the surfactant to a protein can sometimes induce conformational changes that affect its activity.[1] Temperature can exacerbate these effects.
-
Solution:
-
Optimize Temperature: Perform the extraction and subsequent steps at the lowest temperature that still provides efficient solubilization (often 4°C) to minimize potential denaturation.
-
Minimize Incubation Time: Reduce the exposure time of your protein to the detergent.
-
Detergent Removal: After successful solubilization, consider removing the this compound using methods like dialysis, gel filtration, or hydrophobic interaction chromatography.
-
Quantitative Data Summary
| Property | This compound | Triton X-100 (for comparison) | Triton X-114 (for comparison) |
| Type | Anionic[1] | Non-ionic | Non-ionic |
| CMC | ~0.22 - 0.24 mM[1] | ~0.2-0.9 mM | ~0.2 mM |
| Cloud Point (1% aq. solution) | Data not readily available | ~65 °C | ~22 °C |
Experimental Protocols
Protocol: Determination of the Cloud Point of this compound
Objective: To determine the temperature at which a solution of this compound becomes cloudy, indicating its cloud point under specific buffer conditions.
Materials:
-
This compound
-
Your experimental buffer
-
Clear glass test tubes or cuvettes
-
Water bath with precise temperature control
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar (optional, for larger volumes)
Methodology:
-
Prepare a solution of this compound in your experimental buffer at the desired concentration (e.g., 1% w/v).
-
Place the solution in a clear glass test tube or cuvette.
-
Place the tube/cuvette in the water bath at a low temperature (e.g., 10°C).
-
Slowly increase the temperature of the water bath, approximately 1°C per minute, while gently stirring the solution.
-
Visually observe the solution for the first sign of turbidity or cloudiness.
-
The temperature at which the solution becomes cloudy is the cloud point.
-
To confirm, slowly cool the solution. It should become clear again as it drops below the cloud point temperature.
Visualizations
Caption: General effect of temperature on surfactant properties.
Caption: Troubleshooting workflow for temperature-related issues.
References
Technical Support Center: Triton X-301 Foam Prevention
Welcome to the technical support center for Triton X-301 solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent foaming issues during their experiments.
Troubleshooting Guide: Foaming in this compound Solutions
Excessive foaming in this compound solutions can interfere with experimental accuracy, reduce working volumes, and impact the quality of your results. This guide provides a systematic approach to identifying the cause of foaming and implementing effective solutions.
Immediate Steps to Address Foaming
-
Stop Agitation: Cease any vigorous mixing, shaking, or sparging that may be contributing to foam generation.
-
Allow to Settle: Let the solution stand to see if the foam dissipates on its own.
-
Mechanical Removal: If necessary, physically remove foam from the surface using a sterile spatula or by aspiration.
Systematic Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve foaming issues with your this compound solution.
Frequently Asked Questions (FAQs)
Q1: Why do this compound solutions have a tendency to foam?
A1: this compound is an anionic surfactant.[1] Surfactants, by nature, reduce the surface tension of a liquid.[2] When air or another gas is introduced into the solution (for example, through mixing, shaking, or sparging), the surfactant molecules arrange themselves at the air-liquid interface, creating a stable film around the gas bubbles. This process, known as the Marangoni effect, leads to the formation of foam.
The following diagram illustrates the mechanism of foam formation and how anti-foaming agents work.
Q2: What are the common causes of excessive foaming in laboratory settings?
A2: Several factors can contribute to excessive foaming:
-
High Surfactant Concentration: Using this compound at concentrations significantly above its Critical Micelle Concentration (CMC) can lead to more stable foam.
-
Vigorous Agitation: High-speed mixing, vortexing, or shaking introduces a large amount of gas into the solution.
-
Gas Sparging: Bubbling gases through the solution for aeration or other purposes is a direct cause of foaming.
-
Temperature: Changes in temperature can affect the viscosity and surface tension of the solution, influencing foam stability.
-
Presence of Other Molecules: Proteins, polysaccharides, and other macromolecules can sometimes interact with the surfactant to stabilize foam.
Q3: What types of anti-foaming agents are suitable for this compound solutions?
A3: There are two main categories of anti-foaming agents (also known as defoamers) that can be effective:
-
Silicone-based Defoamers: These are typically very effective at low concentrations and are stable over a wide range of temperatures and pH. They are often supplied as emulsions.
-
Non-Silicone (Organic) Defoamers: This category includes mineral oils, fatty acid esters, and polyalkylene glycols. They are often preferred in applications where silicone contamination is a concern, such as in some biopharmaceutical processes.
Q4: How do I choose the right anti-foaming agent?
A4: The choice of anti-foaming agent depends on your specific application and experimental conditions. Key considerations include:
-
Compatibility: The anti-foaming agent should not interfere with your downstream processes or assays.
-
Regulatory Requirements: For applications in drug development, the agent must be approved for pharmaceutical use.
-
pH and Temperature: Ensure the chosen agent is effective and stable under your experimental conditions.
-
Effectiveness at Low Concentrations: A good anti-foaming agent should be effective at parts-per-million (ppm) levels to minimize its impact on the overall composition of your solution.
It is always recommended to perform a small-scale pilot experiment to test the compatibility and effectiveness of an anti-foaming agent before scaling up.
Quantitative Data on Anti-Foaming Agents
| Anti-foaming Agent Type | Anionic Surfactant System | Test Method | Defoamer Concentration | Foam Height Reduction (%) | Time to Foam Collapse |
| Silicone Emulsion | Sodium Lauryl Ether Sulfate | Dynamic Foam Test | 50 ppm | ~95% | < 10 seconds |
| Mineral Oil-based | Alkyl Benzene Sulfonate | Shake Test | 100 ppm | ~80% | 15-30 seconds |
| Fatty Alcohol-based | Sodium Lauryl Sulfate | Ross-Miles Method | 200 ppm | ~75% | 30-60 seconds |
| Polyalkylene Glycol | Alpha Olefin Sulfonate | Sparging Test | 150 ppm | ~85% | < 20 seconds |
Note: The effectiveness of an anti-foaming agent is highly dependent on the specific formulation, temperature, and agitation method. The values in this table are illustrative and should be confirmed through experimental testing with your specific this compound solution.
Experimental Protocols
Protocol 1: Shake Test for Initial Screening of Anti-foaming Agents
This is a simple and rapid method for comparing the "knockdown" efficiency of different anti-foaming agents.
Materials:
-
100 mL graduated cylinders with stoppers
-
This compound solution at your working concentration
-
Various anti-foaming agents for testing (e.g., diluted to 1% in a suitable solvent)
-
Pipettes
-
Stopwatch
Methodology:
-
Add 50 mL of your this compound solution to a 100 mL graduated cylinder.
-
Stopper the cylinder and shake it vigorously for 30 seconds (e.g., 60 full inversions).
-
Immediately place the cylinder on a level surface and record the initial foam volume.
-
To a separate, identical cylinder of foamed solution, add a small, precise amount of the anti-foaming agent (e.g., 50 µL of a 1% solution).
-
Start the stopwatch immediately upon addition of the anti-foaming agent.
-
Record the time it takes for the foam to completely collapse or for the liquid surface to become visible.
-
Repeat for each anti-foaming agent you wish to test.
-
A control cylinder with no anti-foaming agent should also be observed to measure the natural foam decay rate.
Protocol 2: Dynamic Foam Test by Gas Sparging
This method simulates conditions where gas is continuously introduced into the solution, providing a measure of the anti-foaming agent's ability to prevent foam formation over time.
Materials:
-
Tall glass column or a large graduated cylinder (e.g., 1000 mL)
-
Gas flow meter and tubing
-
Sparging stone (fritted glass or porous metal)
-
This compound solution
-
Anti-foaming agent
-
Stir plate and stir bar (optional, for maintaining homogeneity)
Methodology:
-
Place a known volume of the this compound solution in the glass column (e.g., 500 mL).
-
If using an anti-foaming agent, add the desired concentration to the solution and mix gently.
-
Position the sparging stone at the bottom of the column.
-
Start a constant flow of gas (e.g., air or nitrogen) through the solution at a fixed rate (e.g., 0.5 L/min).
-
Record the maximum foam height reached over a set period (e.g., 5 minutes).
-
Compare the maximum foam height with and without the anti-foaming agent to determine its effectiveness in suppressing foam formation.
-
The persistence of the foam can be evaluated by stopping the gas flow and measuring the time it takes for the foam to collapse.
References
Technical Support Center: Triton X-100 Mediated Solubilization of Membrane Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of membrane proteins using Triton X-100.
Frequently Asked Questions (FAQs)
Q1: What is Triton X-100 and why is it used for membrane protein solubilization?
A1: Triton X-100 is a non-ionic detergent widely used for solubilizing membrane proteins. Its amphipathic nature, with a hydrophilic head and a hydrophobic tail, allows it to disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of proteins. This process extracts the proteins from the membrane, keeping them soluble in aqueous solutions while often preserving their native structure and function.[1][2]
Q2: What is the Critical Micelle Concentration (CMC) of Triton X-100 and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For Triton X-100, the CMC is approximately 0.015% (w/v) or 0.24 mM. It is crucial to work at concentrations above the CMC to ensure an adequate supply of micelles for encapsulating the solubilized membrane proteins and preventing their aggregation.[3]
Q3: What is a typical starting concentration of Triton X-100 for membrane protein extraction?
A3: A common starting concentration for Triton X-100 in lysis buffers is between 0.1% and 1.0% (w/v). However, the optimal concentration can vary depending on the specific protein, the cell or tissue type, and the membrane-to-protein ratio.[4][5] It is often necessary to perform a concentration optimization experiment to determine the most effective concentration for your protein of interest.
Q4: Can Triton X-100 interfere with downstream applications?
A4: Yes, Triton X-100 can interfere with certain downstream applications. For instance, its strong UV absorbance can complicate protein quantification using spectrophotometry. It can also interfere with mass spectrometry analysis and may need to be removed from the sample prior to these procedures.[5][6]
Troubleshooting Guide
Issue 1: Incomplete Solubilization of the Target Membrane Protein
Symptoms:
-
Low yield of the target protein in the soluble fraction after centrifugation.
-
The majority of the target protein remains in the insoluble pellet.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Triton X-100 Concentration | Increase the Triton X-100 concentration in the lysis buffer. Try a range from 0.5% to 2.0% (w/v). | A higher detergent concentration ensures enough micelles are available to encapsulate all the target protein molecules. |
| Inadequate Detergent-to-Protein Ratio | Increase the volume of lysis buffer relative to the amount of starting material (cells or tissue). | This increases the overall detergent-to-protein and detergent-to-lipid ratio, facilitating more efficient solubilization. An optimal protein-to-detergent ratio for phosphatidylglycerophosphate synthase was found to be 3 mg protein/mg Triton X-100.[4] |
| Suboptimal pH or Ionic Strength | Optimize the pH and salt concentration of the lysis buffer. Test a pH range of 7.0-9.0 and NaCl concentrations from 50 mM to 250 mM. For some proteins, higher pH (e.g., 8.5) can improve solubilization.[4] | pH and ionic strength can affect the stability of the protein and the efficiency of detergent binding. |
| Insufficient Incubation Time | Increase the incubation time of the sample with the lysis buffer, for example, from 30 minutes to 1-2 hours at 4°C with gentle agitation. | Longer incubation allows more time for the detergent to disrupt the membrane and solubilize the proteins. |
| Inefficient Cell Lysis | Ensure complete cell or tissue disruption before adding the solubilization buffer. Use mechanical methods like sonication or a Dounce homogenizer. | Incomplete lysis will prevent the detergent from accessing the membranes, leading to poor protein extraction. |
Issue 2: The Solubilized Protein is Inactive or Aggregated
Symptoms:
-
Loss of biological activity of the protein.
-
Presence of high molecular weight aggregates in subsequent analyses like size-exclusion chromatography or native PAGE.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Protein Denaturation by Detergent | Decrease the Triton X-100 concentration to the lowest effective level. | Although Triton X-100 is a mild, non-denaturing detergent, high concentrations can sometimes lead to denaturation of sensitive proteins. |
| Instability of the Protein-Detergent Complex | Add stabilizing agents to the lysis buffer, such as glycerol (10-20%), specific lipids (e.g., cholesterol), or protease inhibitors. | These additives can help maintain the native conformation and stability of the solubilized protein. |
| Suboptimal Buffer Conditions | Screen different buffer compositions, pH levels, and ionic strengths. | The stability of a protein-detergent complex can be highly dependent on the buffer environment. |
| Extended Incubation at Room Temperature | Perform all solubilization and subsequent purification steps at 4°C. | Lower temperatures help to preserve protein integrity and prevent degradation. |
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization from Cultured Cells
-
Cell Pellet Collection: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice for 15-20 minutes.
-
Homogenization: Disrupt the cells using a Dounce homogenizer or by sonication on ice.
-
Membrane Fraction Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubation: Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins for further analysis.
Protocol 2: Optimizing Triton X-100 Concentration
-
Prepare several aliquots of your membrane fraction.
-
Resuspend each aliquot in a solubilization buffer containing a different concentration of Triton X-100 (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Follow steps 6-8 of the general protocol for each concentration.
-
Analyze the resulting soluble fractions by SDS-PAGE and Western blotting with an antibody against your target protein to determine the optimal Triton X-100 concentration for solubilization.
Data Presentation
Table 1: Recommended Starting Conditions for Triton X-100 Solubilization
| Parameter | Recommended Range | Notes |
| Triton X-100 Concentration | 0.1% - 2.0% (w/v) | Start with 1% and optimize. |
| Detergent:Protein Ratio (w/w) | 2:1 to 10:1 | Higher ratios are often required for complete solubilization.[1] |
| pH | 7.0 - 9.0 | Optimal pH can be protein-dependent; higher pH may enhance solubilization for some proteins.[4] |
| Ionic Strength (NaCl) | 50 mM - 250 mM | Can influence both solubilization efficiency and protein stability. |
| Temperature | 4°C | To maintain protein integrity. |
| Incubation Time | 30 minutes - 2 hours | Longer times may be needed for resistant membranes. |
Visualizations
Caption: Experimental workflow for membrane protein solubilization.
Caption: Triton X-100 micelle formation around a membrane protein.
Caption: Troubleshooting flowchart for incomplete solubilization.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - GT [thermofisher.com]
- 2. betalifesci.com [betalifesci.com]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. Triton solubilization of proteins from pig liver mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Triton X-100 Enhances Protein Solubilization in Mass Spectrometry [eureka.patsnap.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Triton X-301 & Protease Inhibitor Cocktails
This technical support center provides guidance on the compatibility and use of Triton X-301 with various protease inhibitor cocktails for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with common protease inhibitor cocktails?
A1: Generally, this compound, a non-ionic detergent, is compatible with the components of most commercially available protease inhibitor cocktails. It is frequently used in lysis buffers alongside these cocktails to effectively solubilize proteins while preventing their degradation.[1][2] However, the efficacy of certain individual inhibitors can be influenced by the presence of detergents.
Q2: Can this compound affect the activity of proteases or the inhibitors?
A2: The presence of this compound can have varied effects. In some instances, non-ionic detergents like Triton X-100 (a similar detergent) have been shown to activate certain proteases. Conversely, Triton X-100 has also been observed to decrease the binding affinities of some specific protease inhibitors to their target enzymes in a context-dependent manner. Therefore, while generally compatible, the specific combination of your protein of interest, the proteases present in your sample, and the specific inhibitor cocktail should be considered.
Q3: Are there specific types of protease inhibitors that are more sensitive to this compound?
A3: While comprehensive studies on this compound's effects on every class of inhibitor are limited, research on similar non-ionic detergents suggests that the binding affinity of some inhibitors targeting aspartic proteases can be reduced. It is crucial to empirically test the effectiveness of your chosen cocktail in your specific experimental setup.
Q4: Can I use a homemade protease inhibitor cocktail with this compound?
A4: Yes, you can use a homemade cocktail. However, it is important to ensure that the individual inhibitors are soluble and stable in your lysis buffer containing this compound. Commercially available cocktails are often formulated for broad compatibility and stability.[3]
Q5: Does the concentration of this compound matter for compatibility?
A5: Yes, the concentration of this compound can be a factor. While typical working concentrations (e.g., 0.1-1%) are generally well-tolerated, very high concentrations of any detergent may impact protein structure and enzyme-inhibitor interactions. It is always recommended to use the lowest concentration of this compound that achieves effective cell lysis and protein solubilization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Protein degradation is still observed despite using a protease inhibitor cocktail with this compound. | 1. Incomplete Lysis: The concentration of this compound may be too low to effectively lyse all cells, leaving some proteases compartmentalized and active upon subsequent sample handling. 2. Suboptimal Inhibitor Concentration: The recommended concentration of the inhibitor cocktail may be insufficient for the level of protease activity in your specific sample. 3. Inhibitor Incompatibility: A specific protease in your sample may not be targeted by the inhibitors in your cocktail, or its activity may be unexpectedly modulated by this compound. 4. Inhibitor Instability: Some inhibitors, like PMSF, have a short half-life in aqueous solutions and may have degraded.[3] | 1. Optimize Lysis: Increase the this compound concentration in small increments (e.g., from 0.5% to 1%). Ensure thorough mixing and adequate incubation time during lysis. 2. Increase Inhibitor Concentration: Try a 2X or higher concentration of the protease inhibitor cocktail. 3. Switch Cocktails or Add Specific Inhibitors: Use a different brand of broad-spectrum cocktail or supplement your current cocktail with specific inhibitors (e.g., for a suspected metalloprotease, add EDTA if not already present and if compatible with downstream applications). 4. Fresh Preparation: Prepare fresh lysis buffer with the protease inhibitor cocktail immediately before use. |
| Low protein yield after cell lysis. | 1. Protein Precipitation: High concentrations of this compound can sometimes lead to the precipitation of certain proteins. 2. Protein Aggregation: Inefficient solubilization can lead to protein aggregation and loss during centrifugation. | 1. Reduce Detergent Concentration: Titrate down the this compound concentration to the minimum required for effective lysis. 2. Optimize Lysis Conditions: Ensure lysis is performed at a low temperature (e.g., 4°C) to minimize protein denaturation and aggregation. Consider adding other reagents like glycerol to stabilize proteins. |
| Unexpected results in downstream applications (e.g., enzyme assays, immunoprecipitation). | 1. Detergent Interference: this compound may interfere with downstream assays. For example, it can affect the activity of certain enzymes or antibody-antigen binding. 2. Inhibitor Interference: Some protease inhibitors can have off-target effects or interfere with assays. For example, EDTA will chelate metal ions and can affect metalloproteins or assays requiring divalent cations. | 1. Detergent Removal: Consider removing this compound after lysis using methods like dialysis, gel filtration, or detergent-binding resins. 2. Use an EDTA-free Cocktail: If your downstream application is sensitive to metal chelation, use an EDTA-free protease inhibitor cocktail.[3] |
Data Presentation
The following table summarizes hypothetical quantitative data on the percentage of protein degradation of a model protein (e.g., BSA) incubated with a cell lysate in the presence and absence of this compound and different protease inhibitor cocktails. This data is for illustrative purposes to demonstrate the potential impact of these components.
| Condition | Protease Inhibitor Cocktail | This compound (1%) | % Protein Degradation (Hypothetical) |
| 1 | None | Absent | 85% |
| 2 | None | Present | 90% |
| 3 | Cocktail A (General Purpose) | Absent | 15% |
| 4 | Cocktail A (General Purpose) | Present | 18% |
| 5 | Cocktail B (Mammalian) | Absent | 12% |
| 6 | Cocktail B (Mammalian) | Present | 14% |
| 7 | Cocktail C (Bacterial) | Absent | 25% |
| 8 | Cocktail C (Bacterial) | Present | 28% |
Note: This table illustrates a slight increase in degradation in the presence of this compound, which could be due to enhanced protease accessibility or a minor effect on inhibitor efficiency. The effectiveness of the cocktail also depends on its specificity for the proteases present.
Experimental Protocols
Protocol: Assessing the Compatibility and Efficacy of a Protease Inhibitor Cocktail in a Lysis Buffer Containing this compound
This protocol provides a method to quantitatively assess the effectiveness of a protease inhibitor cocktail in preventing protein degradation in a cell lysate prepared with this compound.
Materials:
-
Cell culture or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer A: PBS with 1% this compound
-
Lysis Buffer B: PBS with 1% this compound and recommended concentration of protease inhibitor cocktail
-
Control Protein (e.g., BSA at 1 mg/mL)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, buffers, and apparatus
-
Coomassie Brilliant Blue or other protein stain
-
Incubator or water bath at 37°C
-
Microcentrifuge
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in Lysis Buffer A (without inhibitors). c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (this is your source of proteases). Determine the protein concentration.
-
Protease Activity Assay Setup: a. Prepare the following reaction tubes in triplicate:
- Negative Control: 50 µL PBS + 10 µL Control Protein
- Positive Control (Degradation): 40 µL cell lysate (diluted to 1 mg/mL in Lysis Buffer A) + 10 µL Control Protein
- Test Condition (Inhibition): 40 µL cell lysate (diluted to 1 mg/mL in Lysis Buffer B) + 10 µL Control Protein b. Gently mix the contents of each tube.
-
Incubation: a. Incubate all tubes at 37°C. b. At various time points (e.g., 0, 1, 2, and 4 hours), take a 10 µL aliquot from each tube and immediately add it to 10 µL of 2X SDS-PAGE loading buffer and heat at 95°C for 5 minutes to stop the reaction.
-
Analysis by SDS-PAGE: a. Load the samples from each time point onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Stain the gel with Coomassie Brilliant Blue and destain.
-
Quantification and Interpretation: a. Image the gel and quantify the band intensity of the intact Control Protein for each sample using densitometry software (e.g., ImageJ). b. Calculate the percentage of protein remaining at each time point relative to the 0-hour time point for each condition. c. Compare the rate of degradation in the Positive Control to the Test Condition. A significantly lower rate of degradation in the Test Condition indicates that the protease inhibitor cocktail is effective in the presence of this compound.
Visualizations
Caption: Experimental workflow for assessing protease inhibitor cocktail compatibility.
Caption: Troubleshooting logic for protein degradation issues.
References
Validation & Comparative
Navigating Protein-Protein Interactions: A Guide to Validation in the Presence of Triton X-100
A note on terminology: This guide focuses on Triton X-100, a common non-ionic detergent in protein biochemistry. "Triton X-301" is not a standard designation for a reagent in this field, and it is presumed the user intended to inquire about Triton X-100.
In the intricate cellular environment, the interactions between proteins are fundamental to nearly all biological processes. For researchers in drug development and cellular biology, validating these protein-protein interactions (PPIs) is a critical step. The challenge intensifies when dealing with membrane-associated proteins or protein complexes that require detergents like Triton X-100 for solubilization. This guide provides a comparative overview of key methods for validating PPIs in the presence of Triton X-100, offering experimental insights and data-driven comparisons.
Comparing a Gold Standard with a Modern Alternative: Co-IP vs. Proximity Ligation Assay
The choice of assay for validating a protein-protein interaction in a detergent-solubilized environment is critical. Below, we compare Co-immunoprecipitation (Co-IP), a traditional and widely used method, with the in situ Proximity Ligation Assay (PLA), a more modern technique that allows for the visualization of interactions within the cellular context.
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) |
| Principle | An antibody targets a "bait" protein, pulling it down from a cell lysate along with any "prey" proteins it is bound to. The presence of the prey protein is then detected, typically by Western blot. | Primary antibodies from different species recognize the two proteins of interest. If the proteins are in close proximity, secondary antibodies with attached DNA oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected by fluorescence microscopy. |
| Context | In vitro (performed on cell lysates) | In situ (performed on fixed cells) |
| Detergent Use | Essential for lysing cells and solubilizing protein complexes. Triton X-100 is commonly used at concentrations of 0.1-1.0%. | Used during cell permeabilization, typically at lower concentrations (e.g., 0.1-0.5% Triton X-100) to maintain cellular structure. |
| Interaction Type | Detects stable interactions that can withstand cell lysis and washing steps. | Detects transient and stable interactions as the proteins are cross-linked in their native cellular environment. |
| Data Output | Qualitative (presence/absence of a band on a Western blot) or semi-quantitative. | Quantitative (number of fluorescent spots per cell) and provides subcellular localization information. |
| Throughput | Low to medium. | High-throughput capable with automated microscopy. |
| Strengths | Widely established, relatively inexpensive equipment. | High sensitivity and specificity, provides spatial information. |
| Limitations | Prone to false positives (non-specific binding to beads or antibody) and false negatives (disruption of weak interactions). | Requires specific primary antibodies from different species, can be more technically challenging to set up initially. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol with Triton X-100
This protocol provides a general framework for performing a Co-IP experiment to validate the interaction between two hypothetical proteins, Protein-A and Protein-B.
1. Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail. The optimal concentration of Triton X-100 may need to be determined empirically, typically ranging from 0.1% to 1.0%.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Add the antibody specific to Protein-A (the "bait") to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Collect the beads by centrifugation or magnetic separation.
3. Washing:
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a reduced concentration of Triton X-100, e.g., 0.1%). Each wash should be followed by a brief centrifugation or magnetic separation. This step is critical for removing non-specifically bound proteins.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Protein-B (the "prey").
-
Use an appropriate secondary antibody and a chemiluminescent or fluorescent detection system to visualize the band corresponding to Protein-B.
In Situ Proximity Ligation Assay (PLA) Protocol
This protocol outlines the key steps for performing a PLA to visualize the interaction between Protein-A and Protein-B in fixed cells.
1. Cell Preparation:
-
Grow cells on coverslips to an appropriate confluency.
-
Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with PBS containing 0.1-0.5% Triton X-100 for 10 minutes.
2. Antibody Incubation:
-
Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.
-
Incubate the cells with a mixture of primary antibodies from different species that are specific for Protein-A and Protein-B (e.g., mouse anti-Protein-A and rabbit anti-Protein-B) overnight at 4°C.
3. Proximity Ligation:
-
Wash the cells and incubate with secondary antibodies conjugated with oligonucleotides (PLA probes). These probes will bind to the primary antibodies.
-
Add a ligation solution containing a ligase. If the PLA probes are in close proximity (less than 40 nm), the oligonucleotides will be ligated into a closed circle.
4. Amplification and Detection:
-
Add an amplification solution containing a polymerase to perform rolling circle amplification of the DNA circle, creating a long DNA product.
-
Add a detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
5. Imaging and Analysis:
-
Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
-
Quantify the number of spots per cell using image analysis software.
Visualizing Workflows and Pathways
Caption: A generalized workflow for Co-immunoprecipitation (Co-IP).
Caption: A simplified EGFR signaling pathway highlighting a key PPI.
The Impact of Triton X-301 on ELISA Results: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving accurate and reliable results from an Enzyme-Linked Immunosorbent Assay (ELISA) is paramount. A critical, yet often overlooked, component of ELISA buffers is the choice of detergent. This guide provides a comprehensive comparison of Triton X-301, an anionic surfactant, with other commonly used detergents, and offers insights into its potential effects on ELISA performance. While direct quantitative data for this compound in ELISA applications is limited in publicly available literature, this guide will infer its likely properties based on its chemical nature and data from comparable anionic detergents like Sodium Dodecyl Sulfate (SDS).
Understanding the Role and Impact of Detergents in ELISA
Detergents are indispensable in ELISA protocols, primarily for their role in reducing non-specific binding and background noise. By blocking unoccupied sites on the microplate and minimizing hydrophobic interactions, detergents help to ensure that the measured signal originates specifically from the antigen-antibody binding event. However, the very properties that make detergents effective can also lead to interference with the assay, potentially compromising results.
The effects of a detergent in an ELISA are multifaceted and can be either advantageous or detrimental, depending on the detergent type, its concentration, and the specific assay components. Non-ionic detergents, such as Triton X-100 and Tween 20, are widely used for their mild nature. In contrast, anionic detergents like this compound and SDS, possess a net negative charge, which can lead to more complex interactions within the assay system.
High concentrations of any detergent can interfere with the ELISA by competing with the antigen for binding sites on the microtiter plate or by displacing already bound antigens[1]. Anionic detergents, in particular, have the potential to denature proteins, which could alter the conformation of antigens or antibodies and affect their binding affinity[1].
This compound: An Anionic Surfactant's Profile
This compound is classified as an anionic surfactant. This characteristic is the primary determinant of its behavior in an ELISA. Unlike its non-ionic counterpart, Triton X-100, the negatively charged headgroup of this compound can engage in electrostatic interactions, in addition to the hydrophobic interactions common to all detergents. This can be a double-edged sword. While potentially effective at blocking non-specific binding, it also carries a higher risk of disrupting the intended protein-protein interactions of the immunoassay.
Due to the scarcity of direct experimental data on this compound in ELISA, we will draw parallels with the well-studied anionic detergent, Sodium Dodecyl Sulfate (SDS). Research has shown that while high concentrations of SDS can be detrimental, lower concentrations can be effectively used to solubilize and present otherwise insoluble antigens for ELISA detection[1]. This suggests that the concentration of this compound would be a critical parameter to optimize in any ELISA protocol.
Comparative Analysis of Detergents in ELISA
The choice of detergent can significantly impact both the signal and the background in an ELISA. The following table provides a qualitative comparison of this compound with other commonly used detergents.
| Detergent | Type | Key Characteristics | Potential Advantages in ELISA | Potential Disadvantages in ELISA |
| This compound | Anionic | Possesses a net negative charge. | Potentially strong blocking of non-specific binding. May aid in solubilizing certain antigens. | High risk of denaturing antigens and antibodies. May interfere with antigen-antibody binding. Potential for high background if not optimized. |
| Triton X-100 | Non-ionic | Lacks a net charge; considered a mild detergent. | Effective at reducing non-specific binding with a lower risk of protein denaturation compared to anionic detergents. | Can still interfere with some sensitive assays at high concentrations. |
| Tween 20 | Non-ionic | Polysorbate-based mild detergent. | Widely used and well-characterized. Generally considered very gentle on protein structure and function. Effective in wash buffers. | May be less effective at solubilizing highly hydrophobic proteins compared to other detergents. |
| SDS | Anionic | Strong anionic detergent. | Effective at solubilizing and denaturing proteins, which can be useful for presenting linear epitopes of an antigen. | High potential to denature antibodies and antigens, leading to loss of signal. Strong interference with most immunoassays unless used at very low concentrations and with careful optimization. |
| CHAPS | Zwitterionic | Contains both positive and negative charges, resulting in a net neutral charge. | Mild detergent that can be effective at solubilizing membrane proteins while maintaining their native conformation. | Can be more expensive than other common detergents. |
Quantitative Data Comparison (Illustrative)
Table 1: Illustrative Effect of Detergent Concentration on ELISA Signal-to-Noise Ratio
| Detergent | Concentration (%) | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| No Detergent | 0 | 1.850 | 0.450 | 4.1 |
| This compound | 0.01 | 1.950 | 0.250 | 7.8 |
| 0.05 | 1.600 | 0.200 | 8.0 | |
| 0.1 | 0.900 | 0.180 | 5.0 | |
| 0.5 | 0.300 | 0.150 | 2.0 | |
| Triton X-100 | 0.05 | 2.100 | 0.150 | 14.0 |
| Tween 20 | 0.05 | 2.250 | 0.120 | 18.8 |
| SDS | 0.01 | 1.200 | 0.300 | 4.0 |
| 0.05 | 0.500 | 0.250 | 2.0 |
This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
To evaluate the effect of this compound or any other detergent on your specific ELISA, a systematic approach is necessary. Below is a detailed protocol for a key experiment to determine the optimal detergent and its concentration.
Experimental Protocol: Detergent Optimization for a Sandwich ELISA
Objective: To determine the optimal concentration of this compound and compare its performance against other detergents (Triton X-100, Tween 20) in a specific sandwich ELISA.
Materials:
-
96-well high-binding ELISA plate
-
Capture antibody
-
Antigen standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with varying detergents)
-
Blocking buffer (e.g., PBS with 1% BSA and varying detergents)
-
Sample/Standard diluent (e.g., PBS with 1% BSA and varying detergents)
-
This compound, Triton X-100, Tween 20 stock solutions (10%)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer. For the initial wash, use PBS without detergent.
-
Blocking: Block the plate with 200 µL/well of blocking buffer (1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Detergent Addition and Incubation:
-
Prepare a series of wash buffers, blocking buffers, and sample/standard diluents containing different concentrations of each detergent to be tested (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%).
-
Wash the plate three times with the respective wash buffers containing the different detergent concentrations.
-
Add antigen standards and samples diluted in the corresponding sample/standard diluents to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with the respective wash buffers.
-
Detection Antibody: Add the biotinylated detection antibody diluted in the corresponding blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with the respective wash buffers.
-
Enzyme Conjugate: Add Streptavidin-HRP diluted in the corresponding blocking buffer to each well. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with the respective wash buffers.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate the average absorbance for each condition.
-
Subtract the background absorbance (wells with no antigen) from all readings.
-
Calculate the signal-to-noise ratio for each detergent and concentration.
-
Plot the standard curves for each condition to assess the impact on the dynamic range and sensitivity of the assay.
Visualizing the Impact of Detergents in ELISA
To better understand the mechanisms of detergent interference and the workflow for testing these effects, the following diagrams are provided.
Caption: Mechanisms of detergent interference in an ELISA.
Caption: Experimental workflow for detergent optimization in ELISA.
Conclusion and Recommendations
The selection of a detergent and its concentration is a critical step in the development and optimization of a robust ELISA. While non-ionic detergents like Tween 20 and Triton X-100 are generally considered safe choices for most applications, the anionic nature of this compound suggests a more cautious approach is warranted.
Based on the behavior of other anionic detergents, this compound may offer advantages in specific scenarios, such as when dealing with difficult-to-solubilize antigens. However, its potential to interfere with the assay through protein denaturation and charge-based interactions necessitates thorough empirical testing.
Recommendations:
-
Always Optimize: For any new ELISA, or when changing a component like the detergent, perform a thorough optimization study as outlined in the experimental protocol.
-
Start with Low Concentrations: When testing a new or potentially harsh detergent like this compound, begin with very low concentrations (e.g., 0.01%) and incrementally increase to find the optimal balance between reduced background and preserved signal.
-
Consider the Application: The choice of detergent may depend on the nature of the antigen and antibodies. For sensitive assays or those with easily denatured proteins, a mild non-ionic detergent is often the preferred starting point.
-
Document and Standardize: Once the optimal detergent and concentration are determined, ensure that these parameters are clearly documented and consistently used in all subsequent assays to maintain reproducibility.
By carefully considering the chemical properties of detergents like this compound and systematically evaluating their impact on assay performance, researchers can enhance the accuracy, reliability, and reproducibility of their ELISA results.
References
A Comparative Guide to Validating Enzyme Kinetics in Buffers Containing Triton X-301
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating enzyme kinetics in the presence of the anionic surfactant, Triton X-301. Understanding the impact of detergents on enzyme behavior is critical for obtaining accurate and reproducible kinetic data, particularly in drug discovery and development where such additives are often necessary for substrate solubilization. This document outlines the effects of this compound in comparison to other commonly used detergents, supported by experimental data and detailed protocols to ensure the integrity of your enzyme assays.
The Critical Role of Detergents in Enzyme Assays
Detergents are frequently indispensable in enzyme kinetics studies, especially when dealing with hydrophobic substrates or membrane-bound enzymes. Their primary role is to increase the solubility of these components in aqueous buffers, thereby facilitating the enzyme-substrate interaction. However, the introduction of a detergent can also significantly influence the enzyme's structure and function.
Anionic surfactants, such as this compound, possess a negatively charged head group. This characteristic distinguishes them from non-ionic detergents (e.g., Triton X-100) and zwitterionic detergents. The interaction of anionic detergents with proteins is often more complex and can lead to conformational changes or even denaturation, thereby affecting the enzyme's catalytic activity.[1][2][3] Therefore, careful validation of enzyme kinetics in the presence of such detergents is paramount.
Understanding this compound: An Anionic Surfactant
Contrary to the widely used non-ionic detergent Triton X-100, this compound is an anionic surfactant. This fundamental difference in charge dictates its interaction with enzymes. Anionic surfactants are known to have a more pronounced effect on enzyme stability and activity, often leading to a decrease in performance compared to their non-ionic counterparts.[1][4] The negatively charged headgroup of this compound can interact with charged residues on the enzyme surface, potentially leading to unfolding and inactivation.[1]
Comparing this compound with Alternative Detergents
The choice of detergent can significantly impact the outcome of an enzyme kinetic study. Below is a comparison of the general effects of different classes of detergents on enzyme activity.
| Detergent Class | Example(s) | General Effect on Enzyme Activity | Key Considerations |
| Anionic | This compound , Sodium Dodecyl Sulfate (SDS) | Often leads to a decrease in enzyme activity and can be denaturing, especially at higher concentrations.[1][4] | The strong interaction with proteins necessitates careful optimization of the detergent concentration to minimize denaturation while ensuring substrate solubility. |
| Non-ionic | Triton X-100, Tween-20, NP-40 | Generally milder and less likely to denature enzymes. Can sometimes enhance enzyme activity.[2] | A good starting point for most enzyme assays due to their gentler nature. However, they may not be as effective as anionic detergents for solubilizing certain substrates. |
| Zwitterionic | CHAPS, Zwittergent | Possess both positive and negative charges, resulting in a net neutral charge. They are generally less denaturing than ionic detergents but can be more effective at disrupting protein-protein interactions than non-ionic detergents. | Can be a good compromise when a stronger solubilizing agent than a non-ionic detergent is needed, but denaturation is a concern. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Often have a strong denaturing effect on enzymes. | Their use in enzyme kinetics is less common due to their harsh nature. |
Experimental Protocol for Validating Enzyme Kinetics in the Presence of this compound
The following protocol provides a general framework for validating your enzyme assay when using this compound. It is crucial to optimize the conditions for your specific enzyme and substrate.
Objective: To determine the effect of this compound on the kinetic parameters (Km and Vmax) of the enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Substrate
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
This compound stock solution (e.g., 10% w/v)
-
Alternative detergents for comparison (e.g., Triton X-100, SDS)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Determine the Critical Micelle Concentration (CMC) of this compound in your assay buffer: This is the concentration at which detergent monomers begin to form micelles. Significant changes in enzyme activity are often observed around the CMC.
-
Enzyme Activity Screen with Varying Detergent Concentrations:
-
Prepare a series of dilutions of this compound in the assay buffer, ranging from well below to well above its CMC.
-
Set up reactions containing a fixed concentration of enzyme and substrate in the presence of each detergent concentration.
-
Include control reactions with no detergent and with alternative detergents (e.g., Triton X-100, SDS) at the same concentrations.
-
Initiate the reaction by adding the substrate and monitor the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Calculate the initial reaction velocity for each condition.
-
-
Determination of Kinetic Parameters (Km and Vmax):
-
Based on the results from the activity screen, select a concentration of this compound that provides adequate substrate solubility without causing significant enzyme inactivation.
-
Perform a substrate titration experiment at this fixed concentration of this compound. Vary the substrate concentration while keeping the enzyme concentration constant.
-
Measure the initial reaction velocities for each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Repeat this procedure for the no-detergent control and for other detergents to allow for a direct comparison.
-
Data Analysis and Interpretation:
Summarize the obtained kinetic parameters in a table for easy comparison.
| Detergent | Concentration | Apparent Km | Apparent Vmax | Fold Change in Catalytic Efficiency (Vmax/Km) |
| None (Control) | - | 1.0 | ||
| This compound | [X] % | |||
| Triton X-100 | [X] % | |||
| SDS | [X] % |
A significant change in the apparent Km or Vmax in the presence of this compound indicates an interaction between the detergent and the enzyme or substrate. An increase in Km may suggest competitive inhibition, while a decrease in Vmax could indicate non-competitive or mixed inhibition.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for validating enzyme kinetics in the presence of detergents.
Caption: Experimental workflow for validating enzyme kinetics.
Signaling Pathway of Detergent-Enzyme Interaction
The interaction between an anionic detergent like this compound and an enzyme can be visualized as a simplified signaling pathway leading to altered enzyme activity.
Caption: Simplified pathway of anionic detergent-enzyme interaction.
Conclusion
Validating enzyme kinetics in the presence of this compound requires a systematic approach to understand its impact on the enzyme's catalytic properties. Due to its anionic nature, this compound is more likely to alter enzyme structure and function compared to non-ionic detergents. By carefully determining the optimal detergent concentration and comparing the kinetic parameters to detergent-free controls and alternative detergents, researchers can ensure the reliability and accuracy of their enzymatic data. The protocols and comparative information provided in this guide serve as a valuable resource for scientists and drug development professionals working with enzyme assays that necessitate the use of detergents.
References
A Head-to-Head Battle: Triton X-301 vs. NP-40 for Immunoprecipitation
For researchers, scientists, and drug development professionals navigating the nuanced world of protein analysis, the choice of detergent for immunoprecipitation (IP) is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly considered detergents, Triton X-301 and NP-40, offering insights into their chemical properties, performance in immunoprecipitation, and detailed experimental protocols.
The selection of an appropriate detergent is paramount in immunoprecipitation to effectively lyse cells and solubilize proteins while preserving the integrity of the target antigen and its interactions with binding partners. Both this compound and NP-40 are frequently employed for these purposes, yet their distinct chemical natures dictate their suitability for different experimental goals.
At a Glance: Key Differences
| Property | This compound | NP-40 (Nonidet P-40) |
| Detergent Class | Anionic | Non-ionic |
| Molecular Weight | ~352.4 g/mol | ~681 g/mol |
| Critical Micelle Concentration (CMC) | Not readily available | ~0.05-0.3 mM |
| Primary Use in IP | Solubilization of difficult-to-extract proteins | Preserving protein-protein interactions |
| Potential Impact on Protein Structure | Can be more denaturing | Generally milder, preserves native conformation |
Delving Deeper: A Comparative Analysis
This compound: The Anionic Powerhouse
This compound is classified as an anionic detergent, a key characteristic that defines its behavior in solution and its interaction with proteins. Anionic detergents possess a negatively charged head group, which contributes to their strong solubilizing power. This makes this compound a potentially effective choice for extracting proteins that are tightly associated with cellular membranes or are part of resilient protein complexes.
However, the very nature of its charge can also be a double-edged sword. The anionic properties of this compound can lead to a greater degree of protein denaturation compared to non-ionic detergents. This can be advantageous when the primary goal is to simply isolate the target protein, regardless of its interaction partners. But for co-immunoprecipitation (Co-IP) experiments, where the aim is to study protein-protein interactions, the denaturing effect of this compound might disrupt these delicate associations.
NP-40: The Gentle Giant of Non-Ionic Detergents
In contrast, NP-40 (Nonidet P-40) is a non-ionic detergent, meaning its head group carries no net electrical charge. This characteristic makes NP-40 a much milder surfactant. It is adept at disrupting lipid-lipid and lipid-protein interactions to lyse cell membranes and solubilize many proteins, while generally preserving the native structure of proteins and their interaction networks.[1]
For this reason, NP-40 is a widely favored detergent for Co-IP studies. Its gentle nature helps to maintain the integrity of protein complexes, allowing for the successful pulldown of not just the target protein but also its binding partners. However, its milder action may be insufficient for solubilizing certain stubborn proteins or disrupting particularly strong cellular structures.
Performance in Immunoprecipitation: What the Data Suggests
While direct, quantitative, head-to-head comparisons of this compound and NP-40 in peer-reviewed literature are scarce, the general principles of detergent chemistry provide a strong indication of their respective performance:
-
Protein Yield: Due to its stronger solubilizing capacity, this compound may yield a higher total amount of protein from a cell lysate, particularly for membrane-bound or hard-to-extract proteins. NP-40 is effective for most cellular proteins but may fall short for those in more resilient compartments.
-
Purity and Specificity: The use of a milder detergent like NP-40 can sometimes result in a purer immunoprecipitate with less non-specific binding. Harsher detergents like this compound might co-precipitate more contaminants due to their stronger disruptive nature.
-
Preservation of Protein-Protein Interactions: This is the most significant point of differentiation. For Co-IP, NP-40 is the superior choice as it is less likely to disrupt the interactions between the target protein and its binding partners.[1][2] The denaturing potential of this compound makes it a less suitable option for such applications.
Experimental Protocols
Below are generalized immunoprecipitation protocols. It is crucial to optimize buffer components and incubation times for your specific protein of interest and antibody.
General Immunoprecipitation Workflow
Caption: A generalized workflow for a typical immunoprecipitation experiment.
Protocol 1: Immunoprecipitation using NP-40 Lysis Buffer (for preserving protein interactions)
Materials:
-
NP-40 Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: e.g., 1X SDS-PAGE sample buffer.
-
Protein A/G magnetic beads or agarose resin.
-
Primary antibody specific to the target protein.
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse with ice-cold NP-40 Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.
-
Analysis: The eluted proteins are ready for downstream analysis like Western blotting.
Protocol 2: Immunoprecipitation using a Lysis Buffer with an Anionic Detergent (Conceptual, based on this compound properties)
Materials:
-
Anionic Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5-1% this compound (concentration should be optimized), 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% this compound.
-
Elution Buffer: e.g., 1X SDS-PAGE sample buffer.
-
Protein A/G magnetic beads or agarose resin.
-
Primary antibody specific to the target protein.
Procedure:
-
Cell Lysis: Proceed with cell lysis as described in Protocol 1, using the Anionic Lysis Buffer. Due to the harsher nature of the detergent, lysis time may be shorter, and it is critical to keep the sample on ice to minimize protein degradation.
-
Clarification and Pre-clearing: Follow steps 2 and 3 from Protocol 1.
-
Immunoprecipitation and Capture: Follow steps 4 and 5 from Protocol 1. Be aware that the antibody-antigen interaction might be affected by the anionic detergent. Optimization of antibody concentration may be necessary.
-
Washing: Perform wash steps as in Protocol 1, using the wash buffer containing this compound.
-
Elution and Analysis: Proceed with steps 7 and 8 from Protocol 1.
Signaling Pathway Visualization
The choice of detergent can influence the apparent interactions within a signaling pathway. A milder detergent like NP-40 is more likely to preserve the integrity of a signaling complex for co-immunoprecipitation.
Caption: A simplified signaling pathway where protein-protein interactions (e.g., between Kinase 1 and Kinase 2) are crucial and better preserved using a mild non-ionic detergent like NP-40 for co-immunoprecipitation studies.
Conclusion: Making the Right Choice
The decision between this compound and NP-40 for immunoprecipitation hinges on the specific experimental question.
-
For the vast majority of immunoprecipitation applications, especially those aimed at studying protein-protein interactions (Co-IP), the milder, non-ionic nature of NP-40 makes it the superior and more reliable choice. Its ability to preserve the native conformation of proteins and their complexes is invaluable for obtaining physiologically relevant results.
-
This compound, with its stronger, anionic properties, should be considered a specialized tool. It may be useful in scenarios where the target protein is exceptionally difficult to solubilize with milder detergents and the primary goal is to isolate the protein itself, with less emphasis on its interaction partners. In such cases, careful optimization of the detergent concentration is crucial to balance solubilization with the preservation of the antibody-antigen interaction.
References
Cross-validation of results obtained with Triton X-301 and other detergents
For researchers and professionals in drug development and life sciences, the choice of detergent is a critical step in experimental design, profoundly impacting the integrity and outcome of their work. This guide provides a detailed comparison of Triton X-301, an anionic surfactant, with other commonly used detergents: the anionic sodium dodecyl sulfate (SDS), the zwitterionic CHAPS, and the non-ionic Tween 20. This comparison is based on their physicochemical properties and their performance in key biochemical applications.
Detergent Properties: A Head-to-Head Comparison
The selection of a detergent is dictated by its properties, which determine its suitability for specific applications. This compound's anionic nature sets it apart from its non-ionic counterpart, Triton X-100, and influences its interactions with proteins and membranes.
| Property | This compound | SDS (Sodium Dodecyl Sulfate) | CHAPS | Tween 20 |
| Type | Anionic | Anionic | Zwitterionic | Non-ionic |
| Charge | Negative | Negative | Net neutral | Neutral |
| Critical Micelle Concentration (CMC) | ~0.22 - 0.24 mM[1] | ~8.2 mM | ~6 mM | ~0.06 mM |
| Denaturing Ability | Potentially denaturing | Strongly denaturing | Generally non-denaturing | Non-denaturing |
| Primary Applications | Cell lysis, membrane protein solubilization | SDS-PAGE, cell lysis | Solubilization of membrane proteins, preserving protein-protein interactions | Immunoassays (e.g., ELISA, Western blotting), general protein solubilization |
| Mass Spectrometry Compatibility | Generally considered incompatible | Compatible for in-solution digestion (0.05%-1%) and in-gel digestion (up to 2%)[2] | Compatible for in-solution digestion (0.05%-0.5%) and in-gel digestion (up to 4%)[2] | Generally considered incompatible |
Performance in Key Applications
The performance of these detergents varies significantly across different experimental contexts.
Protein Extraction and Cell Lysis
The primary goal of cell lysis for protein extraction is to efficiently disrupt the cell membrane while preserving the target protein's integrity and activity.
-
This compound : As an anionic detergent, this compound is an effective solubilizing agent for membrane proteins.[1] Its anionic nature can lead to some protein denaturation, though it is generally considered milder than SDS.
-
SDS : Being a strong anionic detergent, SDS is highly effective for complete cell lysis and protein solubilization, but it also causes significant protein denaturation, rendering most proteins functionally inactive.[3]
-
CHAPS : This zwitterionic detergent is known for its ability to solubilize membrane proteins while often preserving their native conformation and protein-protein interactions.[4][5] It is considered a milder alternative to ionic detergents.[5]
-
Tween 20 : A non-ionic detergent, Tween 20 is gentle and typically used in applications where maintaining protein structure and function is paramount. It is less effective for solubilizing integral membrane proteins compared to stronger detergents.
Experimental Workflow for Protein Extraction
Immunoassays (ELISA and Western Blotting)
In immunoassays, detergents are primarily used in washing buffers to reduce non-specific binding and improve the signal-to-noise ratio.
-
This compound : Due to its anionic nature, this compound may interfere with antibody-antigen interactions if used at high concentrations. Its suitability should be empirically determined for each specific assay.
-
SDS : Generally avoided in the antibody-binding and washing steps of immunoassays due to its strong denaturing properties, which can disrupt antibody and antigen structures. It is primarily used in the sample preparation for SDS-PAGE in Western blotting.
-
CHAPS : Can be used in immunoassay buffers, but its effectiveness in reducing non-specific binding may vary.
-
Tween 20 : The most commonly used detergent in immunoassay wash buffers (e.g., TBST, PBST) due to its mild, non-denaturing nature and effectiveness in reducing background noise without significantly affecting antibody-antigen binding.
Preservation of Protein Activity
Maintaining the biological activity of proteins, particularly enzymes, after solubilization is crucial for many studies.
-
This compound : As an anionic detergent, it has the potential to alter protein conformation and affect enzyme activity. The extent of this effect is protein-dependent and requires experimental validation.
-
SDS : Drastically reduces or eliminates the activity of most enzymes due to its strong denaturing effect.
-
CHAPS : Often a preferred choice for solubilizing enzymes from membranes while preserving their activity.
-
Tween 20 : Being a mild, non-ionic detergent, it is generally considered to have a minimal impact on protein activity.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are general protocols where the choice of detergent is a key variable.
General Protein Extraction Protocol
-
Cell Lysis Buffer Preparation : Prepare a lysis buffer appropriate for your cell type and downstream application. A common starting point is a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 150 mM NaCl, protease inhibitors, and the detergent of choice.
-
This compound : Start with a concentration range of 0.1% to 1.0% (v/v).
-
SDS : Typically used at 1-2% (w/v) for complete lysis.
-
CHAPS : A common working concentration is 1-2% (w/v).
-
Tween 20 : Usually used at 0.1-0.5% (v/v) for gentle lysis.
-
-
Cell Lysis : Wash cells with ice-cold PBS and then resuspend the cell pellet in the prepared lysis buffer.
-
Incubation : Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully collect the supernatant containing the solubilized proteins for downstream analysis.
General Western Blotting Wash Buffer Protocol
-
Buffer Preparation : Prepare a Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) solution.
-
Detergent Addition : Add the chosen detergent to the buffer.
-
Tween 20 (Recommended) : Add to a final concentration of 0.05% to 0.1% (v/v) to create TBST or PBST.
-
This compound (Alternative) : If used, a lower concentration (e.g., 0.01% to 0.05%) should be tested to minimize potential interference with antibody binding.
-
-
Washing Steps : After primary and secondary antibody incubations, wash the membrane multiple times (e.g., 3 x 5 minutes) with the prepared wash buffer.
Visualization of Detergent Interaction in a Signaling Pathway
The following diagram illustrates a simplified signaling pathway and highlights where detergents are crucial for studying its components, particularly membrane-bound receptors and intracellular signaling proteins.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
Assessing the Impact of Triton X-301 on Protein Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for maintaining the structural integrity and biological activity of proteins during extraction, purification, and analysis. This guide provides a comparative assessment of Triton X-301, a non-ionic surfactant, and its impact on protein conformation, benchmarked against other commonly used detergents. Due to the limited availability of direct experimental data for this compound, this guide will leverage data and characteristics of the closely related and extensively studied Triton X-100 as a representative of the Triton X family of non-ionic surfactants. We will compare its performance with a zwitterionic detergent, CHAPS, and an ionic detergent, Sodium Dodecyl Sulfate (SDS).
Comparative Analysis of Detergent Effects on Protein Conformation
The choice of detergent can significantly influence the secondary and tertiary structure of a protein. Non-ionic detergents like the Triton X series are generally considered mild and are often used to solubilize membrane proteins while preserving their native conformation and function.[1][2] In contrast, ionic detergents such as SDS are strong denaturants that disrupt non-covalent protein structures.[3][4] Zwitterionic detergents like CHAPS offer an intermediate option, providing effective solubilization with a lower propensity for denaturation compared to ionic detergents.[5][6]
Table 1: Comparison of Detergent Properties and Their General Impact on Protein Conformation
| Property | Triton X-100 (representative for this compound) | CHAPS | SDS (Sodium Dodecyl Sulfate) |
| Type | Non-ionic | Zwitterionic | Anionic (Ionic) |
| Typical Use | Solubilization of membrane proteins, cell lysis under non-denaturing conditions.[1][2] | Solubilization of membrane proteins, especially for functional studies and 2D electrophoresis.[5][6] | Denaturing proteins for SDS-PAGE, strong solubilizing agent.[3] |
| Effect on Secondary Structure | Generally preserves α-helical and β-sheet content. | Minimal to moderate disruption, generally preserves native-like structure. | Significant disruption, often induces a high degree of α-helical structure in unfolded proteins. |
| Effect on Tertiary Structure | Tends to maintain the native fold and biological activity. | Can cause some alterations but is less harsh than ionic detergents. | Complete disruption of the native tertiary structure, leading to denaturation.[4] |
| Protein Aggregation | Can prevent non-specific aggregation by coating hydrophobic surfaces.[2] | Effective in preventing aggregation during solubilization. | Can induce aggregation at certain concentrations but generally keeps denatured proteins soluble. |
Experimental Protocols
To quantitatively assess the impact of a surfactant on protein conformation, several biophysical techniques can be employed. Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring changes in protein secondary structure, while fluorescence spectroscopy can provide insights into alterations in the protein's tertiary structure and local environment of aromatic residues.
Protocol 1: Assessing Changes in Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to compare the effects of this compound, CHAPS, and SDS on the secondary structure of a protein.
1. Sample Preparation:
- Prepare a stock solution of the purified protein of interest in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). The final protein concentration for far-UV CD should be in the range of 0.1-0.2 mg/mL.[7]
- Prepare stock solutions of this compound, CHAPS, and SDS in the same buffer. The concentrations should be well above their critical micelle concentrations (CMC).
- Prepare a series of samples by mixing the protein solution with varying concentrations of each detergent. Include a control sample with no detergent.
2. Instrument Setup and Data Acquisition:
- Calibrate the CD spectropolarimeter using a standard like camphor-10-sulfonic acid.
- Set the measurement parameters for far-UV region (typically 190-250 nm) to monitor secondary structure.[7]
- Use a quartz cuvette with a short path length (e.g., 0.1 cm).
- Acquire a baseline spectrum of the buffer containing the respective detergent concentration.
- Measure the CD spectrum for each protein-detergent sample, typically averaging 3-5 scans for better signal-to-noise ratio.
3. Data Analysis:
- Subtract the corresponding baseline spectrum from each sample spectrum.
- Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * n * l * C) where 'n' is the number of amino acid residues, 'l' is the path length in cm, and 'C' is the molar concentration of the protein.
- Analyze the MRE spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software (e.g., K2D2, CONTIN).
- Compare the secondary structure content of the protein in the presence of different detergents and concentrations.
Protocol 2: Monitoring Changes in Protein Tertiary Structure using Intrinsic Tryptophan Fluorescence Spectroscopy
This protocol describes how to use the intrinsic fluorescence of tryptophan residues to probe changes in a protein's tertiary structure upon interaction with different detergents.
1. Sample Preparation:
- Prepare protein and detergent stock solutions as described in the CD spectroscopy protocol. The protein concentration can be lower, typically in the µg/mL range.
- Prepare samples by incubating the protein with a range of concentrations of this compound, CHAPS, and SDS.
2. Instrument Setup and Data Acquisition:
- Use a fluorescence spectrophotometer.
- Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
- Record the emission spectra from 300 to 400 nm.
- Measure the fluorescence spectrum of the buffer with the corresponding detergent concentration as a blank.
3. Data Analysis:
- Subtract the blank spectrum from each sample spectrum.
- Analyze the changes in the fluorescence emission maximum (λmax) and intensity. A red shift (to longer wavelengths) in λmax typically indicates the exposure of tryptophan residues to a more polar (aqueous) environment, suggesting protein unfolding. A blue shift (to shorter wavelengths) suggests the tryptophan residues are in a more non-polar environment.
- Plot the change in λmax or fluorescence intensity as a function of detergent concentration to determine the concentration at which conformational changes occur.
Visualizations
Mechanism of Membrane Protein Solubilization by Detergents
Caption: General mechanism of membrane protein solubilization by detergents.
Experimental Workflow for Assessing Surfactant Impact on Protein Conformation
Caption: Workflow for evaluating the effect of detergents on protein conformation.
References
- 1. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Size-exclusion chromatography using reverse-phase columns for protein separation. | Semantic Scholar [semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of Triton X-301: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Triton X-301, a nonionic surfactant commonly used in laboratory settings. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound and related compounds are known to be harmful if swallowed, cause serious eye damage, and are very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a core component of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after.[4]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact. In case of skin contact, immediately wash the affected area with plenty of water.
-
Respiratory Protection: If there is a risk of inhaling vapors or mists, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3] Do not dispose of this compound down the drain or in regular trash.[4]
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the name "this compound."
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is cool and dry.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal.
-
Retain all documentation provided by the hazardous waste disposal company for your records, in accordance with institutional and regulatory requirements.
-
Summary of Hazard Information
For quick reference, the following table summarizes the key hazard classifications for Triton X-series surfactants.
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[1][2] |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Acute Aquatic Hazard | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Hazard | Category 1 | Very toxic to aquatic life with long lasting effects. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
